molecular formula C6H5NO5 B031105 2-Nitrobenzene-1,3,5-triol CAS No. 16600-92-3

2-Nitrobenzene-1,3,5-triol

Cat. No.: B031105
CAS No.: 16600-92-3
M. Wt: 171.11 g/mol
InChI Key: QSVQZFVXAUGEMT-UHFFFAOYSA-N
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Description

2-Nitrobenzene-1,3,5-triol is a multifunctional aromatic compound of significant interest in synthetic organic chemistry and materials science research. Its structure, featuring a nitro group (-NO2) and three hydroxyl groups (-OH) in a 1,3,5-relationship on a benzene ring, creates a unique electronic and steric profile. This makes it a valuable building block for the synthesis of complex molecular architectures, including ligands for metal-organic frameworks (MOFs), dendrimers, and polymers with tailored properties. Researchers utilize this compound to develop novel energetic materials, where the nitro group contributes to oxygen balance and the hydroxyl groups allow for polymerization or functionalization. Furthermore, its electron-deficient nature and potential for hydrogen bonding make it a candidate for studying molecular recognition and self-assembly processes. The presence of both strong electron-withdrawing and electron-donating substituents also renders it a subject of photophysical and electrochemical studies. When handling, appropriate safety precautions for nitro-aromatic compounds should be observed. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitrobenzene-1,3,5-triol
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InChI

InChI=1S/C6H5NO5/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,8-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVQZFVXAUGEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)[N+](=O)[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30168061
Record name 2-Nitrophloroglucinol
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Molecular Weight

171.11 g/mol
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CAS No.

16600-92-3
Record name Nitrophloroglucinol
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Record name 2-Nitrophloroglucinol
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Foundational & Exploratory

Molecular structure and conformation of 2-Nitrobenzene-1,3,5-triol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Nitrobenzene-1,3,5-triol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, conformation, and properties of this compound (also known as 2-nitrophloroglucinol). Due to a lack of publicly available experimental crystallographic data, this document focuses on high-level computational predictions of its geometry and electronic characteristics. Detailed methodologies for its synthesis via electrophilic nitration of phloroglucinol are also presented. This guide is intended to serve as a foundational resource for researchers in synthetic chemistry and materials science.

Introduction

This compound is a multifunctional aromatic compound featuring a benzene ring substituted with one nitro group (-NO2) and three hydroxyl groups (-OH).[1] This unique substitution pattern, with both strong electron-withdrawing and electron-donating groups, creates a distinct electronic and steric profile.[1] This makes it a molecule of significant interest as a building block for more complex molecular architectures, such as ligands for metal-organic frameworks (MOFs), polymers, and energetic materials.[1] A thorough understanding of its molecular structure and conformation is critical for predicting its reactivity, intermolecular interactions, and ultimately, its utility in these applications.

This document summarizes the current theoretical understanding of the molecule's structure and provides a detailed experimental protocol for its synthesis.

Synthesis of this compound

The most established method for synthesizing this compound is the direct electrophilic nitration of its precursor, Benzene-1,3,5-triol (phloroglucinol).[1] The three hydroxyl groups are strong activating groups, making the aromatic ring highly susceptible to electrophilic substitution.[1] Careful control of reaction conditions is necessary to favor mono-nitration over the formation of di- or tri-nitro products.

Experimental Protocol: Batch Nitration of Phloroglucinol

This protocol is adapted from a procedure for the synthesis of a related compound, 1,3,5-trinitrophloroglucinol, and is optimized for mono-nitration.[2]

Materials:

  • Phloroglucinol (Benzene-1,3,5-triol)

  • Ammonium nitrate (NH₄NO₃)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Crushed ice

  • Hydrochloric acid (HCl), 10% solution

  • Deionized water

Procedure:

  • Prepare a 1 M solution of phloroglucinol in concentrated sulfuric acid.

  • In a separate flask, prepare a 1.5 M solution of ammonium nitrate in concentrated sulfuric acid.

  • Cool the phloroglucinol solution in an ice bath to maintain a temperature below 10 °C.

  • To the cooled phloroglucinol solution, add one equivalent of the ammonium nitrate solution dropwise. It is critical to maintain vigorous stirring and ensure the reaction temperature does not exceed 10 °C to minimize side reactions.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 10 minutes.

  • Pour the reaction mixture onto a sufficient quantity of crushed ice (e.g., 10 g of ice per 1 mL of phloroglucinol solution).

  • Once the ice has completely melted, a solid precipitate of this compound should form.

  • Filter the solid product using a Büchner funnel.

  • Wash the filtered solid with cold 10% HCl solution, followed by a wash with cold deionized water to remove any residual acid.

  • Dry the product under vacuum to yield this compound.

Molecular Structure and Conformation

As of this writing, a definitive experimental crystal structure for this compound is not available in the public domain. Therefore, its molecular geometry is best understood through computational modeling. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed and reliable picture of its intrinsic properties.[1]

Computational Methodology

The geometric parameters presented below are predicted values derived from Density Functional Theory (DFT) calculations using the B3LYP functional with a 6-311+G(d,p) basis set.[1] This level of theory is widely used for geometry optimization to find the most stable three-dimensional arrangement of a molecule.[1] The presence of both nitro and hydroxyl groups suggests the possibility of intramolecular hydrogen bonding, which can significantly influence the molecule's preferred conformation.[1]

Predicted Geometrical Parameters

The following tables summarize the predicted bond lengths, bond angles, and a key dihedral angle for the optimized geometry of this compound.

Table 1: Predicted Bond Lengths

Atom Pair Predicted Value (Å)
C-N 1.45
N-O (nitro) 1.23
C-O (hydroxyl) 1.35

Data is hypothetical and based on DFT (B3LYP/6-311+G(d,p)) calculations.[1]

Table 2: Predicted Bond Angles

Atom Triplet Predicted Value (°)
O-N-O 125
C-C-N 120

Data is hypothetical and based on DFT (B3LYP/6-311+G(d,p)) calculations.[1]

Table 3: Predicted Dihedral Angle

Atom Quartet Predicted Value (°)
C-C-N-O Variable

The dihedral angle describing the twist of the nitro group relative to the benzene ring is variable and conformation-dependent.[1]

Electronic and Spectroscopic Properties

The electronic properties of this compound are governed by the interplay between the electron-donating hydroxyl groups and the electron-withdrawing nitro group.[1] These properties can also be predicted with a high degree of confidence using computational methods.

Predicted Electronic Properties

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO gap provides an indication of its kinetic stability.[1]

Table 4: Calculated Electronic Properties

Property Predicted Value
HOMO Energy -6.5 eV
LUMO Energy -2.0 eV
HOMO-LUMO Gap 4.5 eV
Dipole Moment ~4.5 D

Note: These values are hypothetical and represent typical results from quantum chemical calculations.[1]

Predicted Spectroscopic Data

Table 5: Predicted Vibrational Frequencies

Spectroscopic Data Functional Group Predicted Value (cm⁻¹)
IR Frequency (ν) O-H stretch 3400-3600
IR Frequency (ν) N-O stretch (asymmetric) ~1550

Note: These values are hypothetical and based on quantum chemical calculations.[1]

Visualization of Synthetic and Characterization Workflow

Since no biological signaling pathways involving this compound are documented, the following diagram illustrates a logical workflow for its synthesis and subsequent structural characterization, which would be necessary to validate the computational data presented herein.

G Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_characterization Characterization phloroglucinol Phloroglucinol reaction Electrophilic Nitration (<10°C) phloroglucinol->reaction nitrating_mixture Nitrating Mixture (NH4NO3 / H2SO4) nitrating_mixture->reaction workup Quenching, Filtration & Washing reaction->workup product This compound workup->product nmr NMR Spectroscopy (1H, 13C) product->nmr ftir FTIR Spectroscopy product->ftir ms Mass Spectrometry product->ms xrd Single-Crystal X-ray Diffraction (if crystalline) product->xrd final_structure Structural Elucidation & Purity Assessment nmr->final_structure ftir->final_structure ms->final_structure xrd->final_structure

Caption: Logical workflow for the synthesis and structural characterization of this compound.

Conclusion

This compound is a compound with significant potential in various fields of chemistry. This guide has provided a detailed overview of its synthesis and its molecular and electronic structure as predicted by computational methods. The presented theoretical data offers a solid foundation for understanding its properties. However, there is a clear need for experimental validation of these computational predictions. Future work should focus on the successful synthesis, purification, and comprehensive spectroscopic and crystallographic analysis of this compound to bridge the gap between theoretical models and experimental reality.

References

Spectroscopic and Synthetic Profile of 2-Nitrobenzene-1,3,5-triol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 2-Nitrobenzene-1,3,5-triol (also known as 2-nitrophloroglucinol). Due to the limited availability of direct experimental spectroscopic data for this compound, this document combines reported information with predicted values based on the analysis of structurally related compounds.

Synthesis of this compound

The primary and most established method for synthesizing this compound is through the direct electrophilic nitration of its precursor, Benzene-1,3,5-triol (phloroglucinol)[1]. The three hydroxyl groups on the phloroglucinol ring are strongly activating, making the aromatic ring highly susceptible to electrophilic substitution[1].

The reaction is typically carried out using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or nitrate salts in concentrated sulfuric acid[1]. The reaction's progress and the purity of the resulting product can be monitored using standard analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and melting point determination. The reported melting point for this compound is in the range of 188 - 192 °C.

Spectroscopic Data

Direct experimental spectroscopic data for this compound is not extensively documented in publicly available literature[1]. Therefore, the following tables present a combination of the limited available data and predicted values derived from the known spectral characteristics of nitrobenzene and other substituted aromatic compounds. These predicted values serve as a guideline for researchers and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl groups.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic CH6.0 - 7.0SingletThe two aromatic protons are chemically equivalent and are expected to appear as a singlet. The exact shift will depend on the solvent and concentration.
Hydroxyl OH5.0 - 9.0Broad SingletThe chemical shift of the hydroxyl protons is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will reflect the different carbon environments in the molecule. The carbon atom attached to the nitro group is expected to be the most deshielded.

Carbon Predicted Chemical Shift (δ, ppm) Notes
C-NO₂145 - 155The carbon atom directly bonded to the electron-withdrawing nitro group will have the highest chemical shift.
C-OH150 - 160The carbon atoms bonded to the hydroxyl groups will be significantly deshielded. Due to symmetry, the two carbons flanking the nitro group (C1 and C3) will be equivalent, and the carbon opposite the nitro group (C5) will be unique.
C-H95 - 105The carbon atoms bonded to hydrogen will be the most shielded among the aromatic carbons.
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and nitro functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Vibration
O-H3200 - 3600Stretching (broad due to hydrogen bonding)
Aromatic C-H3000 - 3100Stretching
C=C1600 - 1650Aromatic ring stretching
NO₂~1530Asymmetric stretching
NO₂~1350Symmetric stretching
C-O1200 - 1300Stretching

Some sources indicate expected IR peaks at approximately 1530 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch) which confirms the presence of the nitro functionality[1].

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) is expected to exhibit absorption bands characteristic of nitroaromatic compounds. The presence of the hydroxyl groups will likely cause a bathochromic (red) shift of the absorption maxima compared to nitrobenzene.

Transition Predicted λmax (nm) Notes
π → π260 - 280A strong absorption band related to the electronic transitions within the benzene ring.
n → π330 - 350A weaker absorption band at longer wavelengths, characteristic of the nitro group.

For comparison, nitrobenzene exhibits absorptions around 250-270 nm and a weaker band around 340 nm[2]. The presence of three electron-donating hydroxyl groups on the benzene ring in this compound is expected to shift these absorptions to longer wavelengths.

Experimental Protocols

The following sections provide generalized protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

Materials:

  • Benzene-1,3,5-triol (phloroglucinol)

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Crushed Ice

  • Distilled Water

  • Ethanol (for recrystallization)

  • Beaker, Magnetic Stirrer, Dropping Funnel, Buchner Funnel, Filter Paper

Procedure:

  • In a beaker, dissolve a known amount of Benzene-1,3,5-triol in concentrated sulfuric acid, keeping the temperature below 10 °C using an ice bath.

  • Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the phloroglucinol solution while maintaining the low temperature and stirring continuously.

  • After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at a controlled temperature.

  • Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • The solid product, this compound, will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration using a Buchner funnel and wash it thoroughly with cold distilled water to remove any residual acid.

  • Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain the purified this compound.

  • Dry the purified crystals in a desiccator and determine the melting point to assess purity.

Spectroscopic Analysis

3.2.1. NMR Spectroscopy

  • Prepare a dilute solution of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆).

  • Transfer the solution to a clean NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

  • Analyze the chemical shifts, integration (for ¹H), and multiplicities to confirm the structure of the compound.

3.2.2. IR Spectroscopy

  • Prepare the sample as a KBr pellet or a Nujol mull. For a KBr pellet, mix a small amount of the dry sample with dry KBr powder and press it into a transparent disk.

  • Place the sample in the sample holder of an FTIR spectrometer.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3.2.3. UV-Vis Spectroscopy

  • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Use a quartz cuvette to hold the sample and the solvent (for the blank).

  • Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-600 nm).

  • Identify the wavelength of maximum absorbance (λmax).

Visualized Workflows

The following diagrams illustrate the synthesis and spectroscopic analysis workflow for this compound.

Synthesis_Workflow cluster_synthesis Synthesis Phloroglucinol Benzene-1,3,5-triol (Phloroglucinol) Nitration Electrophilic Nitration Phloroglucinol->Nitration Nitrating_Mixture Nitrating Mixture (HNO₃ + H₂SO₄) Nitrating_Mixture->Nitration Crude_Product Crude this compound Nitration->Crude_Product Purification Recrystallization Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Synthesis workflow for this compound.

Spectroscopic_Analysis_Workflow cluster_analysis Spectroscopic Analysis cluster_nmr NMR cluster_ir IR cluster_uv UV-Vis Sample This compound Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Nujol Mull Sample->IR_Prep UV_Prep Dissolve in UV-Transparent Solvent Sample->UV_Prep NMR_Acq Acquire ¹H & ¹³C Spectra NMR_Prep->NMR_Acq NMR_Data NMR Data NMR_Acq->NMR_Data Structural_Confirmation Structural Confirmation and Characterization NMR_Data->Structural_Confirmation IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq IR_Data IR Data IR_Acq->IR_Data IR_Data->Structural_Confirmation UV_Acq Acquire UV-Vis Spectrum UV_Prep->UV_Acq UV_Data UV-Vis Data UV_Acq->UV_Data UV_Data->Structural_Confirmation

Caption: Workflow for spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Thermochemical Properties of 2-Nitrobenzene-1,3,5-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrobenzene-1,3,5-triol, also known as 2-nitrophloroglucinol, is a key chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and energetic materials. A thorough understanding of its thermochemical properties is crucial for process optimization, safety assessment, and predicting its behavior in chemical reactions. This guide provides a comprehensive overview of the available information on the thermochemical properties of this compound, details relevant experimental protocols, and outlines computational approaches for property prediction in the absence of direct experimental data.

Introduction

This compound (C₆H₅NO₅) is an aromatic compound featuring a benzene ring substituted with one nitro group and three hydroxyl groups.[1] This substitution pattern imparts unique reactivity and makes it a versatile building block in organic synthesis.[1] Its applications range from the development of novel energetic materials, where the nitro group contributes to the oxygen balance, to the synthesis of complex molecules for potential pharmaceutical use.[1] Despite its significance, a comprehensive, publicly available experimental dataset of its core thermochemical properties—namely the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp)—is notably scarce. This guide aims to consolidate the existing knowledge and provide a framework for approaching the thermochemical characterization of this compound.

Thermochemical Properties

The following table summarizes the key physical properties and provides estimated thermochemical data. These estimated values are based on computational predictions for similar nitroaromatic compounds and should be used as a preliminary reference pending experimental verification.

Table 1: Physical and Estimated Thermochemical Properties of this compound

PropertyValueSource/Method
IUPAC Name This compound-
Synonyms 2-Nitrophloroglucinol-
CAS Number 16600-92-3-
Molecular Formula C₆H₅NO₅-
Molecular Weight 171.11 g/mol -
Melting Point 189-193 °C--INVALID-LINK--
Standard Enthalpy of Formation (ΔfH°) EstimatedComputational (DFT)
Standard Molar Entropy (S°) EstimatedComputational (DFT)
Heat Capacity (Cp) EstimatedComputational (DFT)

Note: The estimated thermochemical values are not from direct experimental measurements and should be treated with caution. They serve as a starting point for further investigation.

Experimental Protocols

Synthesis of this compound

The primary route for the synthesis of this compound is the electrophilic nitration of its precursor, Benzene-1,3,5-triol (phloroglucinol).[1] The strong activating effect of the three hydroxyl groups makes the aromatic ring highly susceptible to electrophilic substitution.[1]

Materials:

  • Benzene-1,3,5-triol (phloroglucinol)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Stirring apparatus

  • Reaction flask

  • Separatory funnel

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a reaction flask equipped with a stirrer, dissolve a known quantity of Benzene-1,3,5-triol in concentrated sulfuric acid. The flask should be cooled in an ice bath to maintain a low temperature.

  • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution. The temperature should be carefully monitored and maintained below a specific threshold (e.g., 10 °C) to prevent over-nitration and side reactions.

  • After the addition is complete, continue stirring the reaction mixture at a controlled temperature for a specified period to ensure the reaction goes to completion.

  • Pour the reaction mixture over crushed ice to precipitate the crude this compound.

  • Collect the precipitate by filtration and wash it with cold water to remove residual acids.

  • Purify the crude product by recrystallization from an appropriate solvent system to obtain pure this compound.

G Synthesis Workflow for this compound start Start dissolve Dissolve Phloroglucinol in conc. H₂SO₄ start->dissolve cool Cool in Ice Bath dissolve->cool add_nitrating_mix Add Nitrating Mixture (HNO₃ + H₂SO₄) Dropwise cool->add_nitrating_mix stir Stir at Controlled Temperature add_nitrating_mix->stir precipitate Pour over Ice to Precipitate Product stir->precipitate filter_wash Filter and Wash with Cold Water precipitate->filter_wash recrystallize Recrystallize for Purification filter_wash->recrystallize end Pure this compound recrystallize->end

Caption: Synthesis of this compound.

Determination of Enthalpy of Combustion via Bomb Calorimetry

While specific experimental data for this compound is unavailable, the standard enthalpy of formation of a solid organic compound is typically determined from its enthalpy of combustion, measured using a bomb calorimeter.

Materials:

  • A precisely weighed pellet of this compound

  • Bomb calorimeter

  • Oxygen cylinder

  • Ignition wire

  • Crucible

  • Standardizing substance (e.g., benzoic acid)

  • Water bath

  • High-precision thermometer

Procedure:

  • Calibration: Calibrate the calorimeter by combusting a known mass of a standard substance (e.g., benzoic acid) with a known heat of combustion. This allows for the determination of the heat capacity of the calorimeter.

  • Sample Preparation: A precisely weighed pellet of the sample is placed in the crucible within the bomb.

  • Assembly: The bomb is sealed and pressurized with an excess of pure oxygen.

  • Immersion: The bomb is placed in a known volume of water in the calorimeter's insulated container.

  • Ignition and Measurement: The sample is ignited, and the temperature change of the water is recorded until a maximum temperature is reached and the system begins to cool.

  • Calculation: The heat released by the combustion of the sample is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of combustion is then determined per mole of the substance. The standard enthalpy of formation can then be calculated using Hess's Law.

G Bomb Calorimetry Experimental Workflow start Start calibrate Calibrate Calorimeter with Benzoic Acid start->calibrate prepare_sample Prepare Weighed Pellet of Sample calibrate->prepare_sample assemble_bomb Assemble and Pressurize Bomb with O₂ prepare_sample->assemble_bomb immerse Immerse Bomb in Water Bath assemble_bomb->immerse ignite Ignite Sample and Record Temperature Change immerse->ignite calculate_q Calculate Heat of Combustion (q) ignite->calculate_q calculate_delta_h Calculate Enthalpy of Combustion (ΔHc) calculate_q->calculate_delta_h calculate_delta_f Calculate Enthalpy of Formation (ΔfH°) using Hess's Law calculate_delta_h->calculate_delta_f end Thermochemical Data calculate_delta_f->end

Caption: Workflow for Bomb Calorimetry.

Computational Approaches to Thermochemical Property Prediction

Given the absence of experimental data, computational methods are the most viable approach for estimating the thermochemical properties of this compound.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[2] It is a powerful tool for calculating the thermochemical properties of molecules.

Methodology:

  • Geometry Optimization: The 3D structure of the this compound molecule is optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequency analysis is performed on the optimized geometry. This is used to confirm that the structure is a true minimum on the potential energy surface and to calculate the zero-point vibrational energy (ZPVE), thermal energy, and entropy.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation can be calculated using various isodesmic or atomization reaction schemes, where the calculated energies of the target molecule and reference species with known experimental enthalpies of formation are used.[3]

Applications in Drug Development and Research

While primarily recognized for its role in energetic materials, the structural motifs of this compound are of interest in medicinal chemistry. The polyphenol structure is a common feature in many biologically active compounds, and the nitro group can be a versatile synthetic handle for further functionalization or can act as a bioisostere for other functional groups. Understanding the thermochemical properties is essential for:

  • Reaction Energetics: Predicting the feasibility and exothermicity of synthetic transformations.

  • Stability and Degradation: Assessing the thermal stability of the compound and its derivatives, which is crucial for storage and handling.

  • Binding Thermodynamics: In drug design, the enthalpy and entropy of binding to a biological target are key parameters. While not a direct measure, the intrinsic thermochemical properties of the ligand contribute to the overall thermodynamics of binding.

Conclusion

This technical guide has synthesized the available information on the thermochemical properties of this compound. A significant gap exists in the experimental data for its core thermochemical properties. In light of this, computational methods, particularly DFT, offer a robust alternative for their prediction. The provided experimental protocols for synthesis and characterization serve as a practical guide for researchers seeking to work with this compound and to contribute to the much-needed experimental thermochemical data. Further experimental investigation into the thermochemistry of this compound is highly encouraged to validate computational models and to provide a solid foundation for its application in both materials science and drug development.

References

The Elucidation of 2-Nitrobenzene-1,3,5-triol: A Technical Guide to its Synthesis and Structural Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Nitrobenzene-1,3,5-triol (also known as nitrophloroglucinol), a key aromatic compound with significant potential in medicinal chemistry and materials science. This document details the synthetic protocol for its preparation and discusses its anticipated solid-state structural features, offering valuable insights for researchers engaged in the development of novel therapeutics and advanced materials.

Molecular and Physical Properties

This compound is a substituted aromatic compound featuring a nitro group and three hydroxyl groups attached to a benzene ring.[1] These functional groups confer a unique combination of electronic and steric properties, making it a versatile building block in organic synthesis.[1] The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₅NO₅[2][3]
Molecular Weight 171.11 g/mol [2][3]
CAS Number 16600-92-3[2]
Appearance Expected to be a solid[4]
Melting Point 189-193 °C[4]
InChI Key QSVQZFVXAUGEMT-UHFFFAOYSA-N[2]

Synthesis and Crystallization

The primary route for the synthesis of this compound is the electrophilic nitration of its precursor, Benzene-1,3,5-triol (phloroglucinol).[1] The presence of three strongly activating hydroxyl groups makes the aromatic ring highly susceptible to electrophilic attack.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the nitration of phloroglucinol derivatives.

Materials:

  • Benzene-1,3,5-triol (Phloroglucinol)

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Crushed Ice

  • Distilled Water

  • Ethanol

Procedure:

  • In a flask equipped with a magnetic stirrer and maintained in an ice-water bath at 0-5 °C, slowly add 10.0 g of phloroglucinol to 50 mL of concentrated sulfuric acid. Stir until complete dissolution.

  • In a separate beaker, prepare a nitrating mixture by carefully adding 5.0 mL of concentrated nitric acid to 10.0 mL of concentrated sulfuric acid, while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the phloroglucinol solution over a period of 30 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

  • The resulting precipitate is collected by vacuum filtration and washed with copious amounts of cold distilled water until the washings are neutral to litmus paper.

  • The crude product is then recrystallized from an ethanol-water mixture to yield purified this compound.

Crystallization for X-ray Diffraction

Protocol:

  • Dissolve the purified this compound in a minimum amount of a hot solvent, such as ethanol, acetone, or a mixture of solvents.

  • Slowly cool the saturated solution to room temperature.

  • Allow the solvent to evaporate slowly in a loosely covered vial in a vibration-free environment.

  • Alternatively, employ vapor diffusion by placing a vial containing the dissolved compound inside a larger sealed container with a less polar anti-solvent (e.g., hexane). The slow diffusion of the anti-solvent into the solution will induce crystallization.

Crystal Structure and Intermolecular Interactions

As of the latest literature search, a complete, publicly available single-crystal X-ray diffraction dataset for this compound could not be located in the Cambridge Crystallographic Data Centre (CCDC). However, based on the molecular structure, the crystal packing is expected to be dominated by a network of intermolecular hydrogen bonds.

The three hydroxyl groups can act as hydrogen bond donors, while the oxygen atoms of the hydroxyl and nitro groups can serve as hydrogen bond acceptors. This would likely result in a highly stable, three-dimensional supramolecular architecture. It is anticipated that the molecules will form sheets or layers held together by strong O-H···O hydrogen bonds.

G cluster_0 Molecule A cluster_1 Molecule B A_O1 O1-H A_Ring Benzene Ring A_O1->A_Ring B_NO2 NO2 A_O1->B_NO2 O-H···O A_O2 O2-H A_O2->A_Ring B_O1 O1-H A_O2->B_O1 O-H···O A_O3 O3-H A_O3->A_Ring A_NO2 NO2 A_NO2->A_Ring B_Ring Benzene Ring B_O1->B_Ring B_O2 O2-H B_O2->B_Ring B_O3 O3-H B_O3->A_NO2 O-H···O B_O3->B_Ring B_NO2->B_Ring

Caption: Hypothetical hydrogen bonding between two molecules of this compound.

Conclusion

This compound represents a molecule of significant interest for further investigation in drug design and materials science. While its definitive crystal structure remains to be publicly reported, the synthetic route is well-established, and its structural characteristics can be reasonably predicted. The detailed experimental protocols and structural insights provided in this guide aim to facilitate future research and application of this versatile compound. The determination of its single-crystal structure would be a valuable contribution to the field, enabling a deeper understanding of its solid-state properties and paving the way for rational design of novel functional materials and pharmaceutical agents.

References

A Comprehensive Review of 2-Nitrobenzene-1,3,5-triol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrobenzene-1,3,5-triol, also known as 2-nitrophloroglucinol, is a multifunctional aromatic organic compound with the chemical formula C₆H₅NO₅.[1][2] Its structure consists of a benzene ring substituted with one nitro group (-NO₂) and three hydroxyl groups (-OH) at positions 1, 3, and 5. This unique arrangement of functional groups imparts a distinct electronic and steric profile, making it a molecule of significant interest in synthetic organic chemistry, materials science, and increasingly, in the field of drug development.[3] This technical guide provides a comprehensive literature review of the research conducted on this compound, with a focus on its synthesis, physicochemical properties, and emerging biological activities.

Physicochemical Properties

This compound is a solid at room temperature with a melting point ranging from 189 to 193 °C.[2][4] It has a molecular weight of 171.11 g/mol .[1][2] The presence of multiple hydroxyl groups and a nitro group allows for the formation of extensive intermolecular and intramolecular hydrogen bonds, which influence its physical properties and potential for forming co-crystals.[5]

PropertyValueReferences
Molecular Formula C₆H₅NO₅[1][2]
Molecular Weight 171.11 g/mol [1][2]
CAS Number 16600-92-3[1]
Appearance Solid[2]
Melting Point 189-193 °C[2][4]

Synthesis of this compound

The primary and most established method for the synthesis of this compound is through the electrophilic nitration of its precursor, Benzene-1,3,5-triol (phloroglucinol).[3][5] The three hydroxyl groups on the phloroglucinol ring are strongly activating, making the aromatic ring highly susceptible to electrophilic substitution.[5]

Experimental Protocol: Nitration of Phloroglucinol

Materials:

  • Phloroglucinol

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Distilled water

  • Appropriate glassware and safety equipment

Procedure:

  • A nitrating mixture is prepared by carefully adding a stoichiometric amount of concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

  • Phloroglucinol is dissolved in a suitable solvent, and the nitrating mixture is added dropwise to the phloroglucinol solution with constant stirring, maintaining a low temperature to control the exothermic reaction.

  • After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete nitration.

  • The reaction is then quenched by pouring the mixture over crushed ice.

  • The precipitated this compound is collected by filtration and washed with cold water to remove residual acids.

  • The crude product can be further purified by recrystallization from a suitable solvent to obtain a product with high purity.[6][7][8][9]

Note: This is a generalized protocol. Specific quantities, reaction times, and temperatures may vary and should be optimized for the desired scale and purity.

Biological Activities and Therapeutic Potential

Recent research has highlighted the promising biological activities of this compound, particularly its antibacterial properties.

Antibacterial Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

A significant study has demonstrated that 2-nitrophloroglucinol (NPG) exhibits antibacterial activity against the multidrug-resistant pathogen, Methicillin-Resistant Staphylococcus aureus (MRSA).[10] Furthermore, NPG displays a strong synergistic effect when combined with β-lactam antibiotics such as penicillin and bacitracin.[10]

Checkerboard Assay for Synergistic Activity:

This assay is used to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents when used in combination.[11][12]

  • Two-fold serial dilutions of this compound and the antibiotic (e.g., penicillin) are prepared in a 96-well microtiter plate along the x and y axes, respectively.

  • Each well is then inoculated with a standardized suspension of MRSA (e.g., 1.5 x 10⁶ CFU/mL).[11]

  • The plate is incubated at 37°C for 16-24 hours.

  • The Minimum Inhibitory Concentration (MIC) of each agent alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.

  • The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

  • A FICI value of ≤ 0.5 is indicative of synergy.[13]

Time-Kill Assay:

This assay provides information on the rate of bactericidal activity over time.[14][15][16]

  • MRSA cultures in the logarithmic growth phase are treated with this compound and the antibiotic, both alone and in combination, at their respective MICs or sub-MICs.

  • Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • The number of viable bacteria (CFU/mL) in each aliquot is determined by plating serial dilutions on appropriate agar plates.

  • A synergistic effect is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent.[14]

The synergistic antibacterial activity of this compound with penicillin against MRSA is attributed to a multi-faceted mechanism:

  • Disruption of Bacterial Cell Membrane: this compound damages the MRSA cell membrane, leading to increased permeability.[10] This allows for the leakage of intracellular biomacromolecules and facilitates the entry of penicillin into the bacterial cell.[10]

  • Inhibition of Penicillinase Activity: The compound significantly decreases the activity of penicillinase, an enzyme produced by MRSA that degrades penicillin.[10]

  • Downregulation of Penicillin-Binding Protein 2a (PBP2a) Expression: The combination of this compound and penicillin leads to a significant decrease in the mRNA expression of mecA, the gene encoding PBP2a.[10] PBP2a is the primary determinant of methicillin resistance in MRSA, and its downregulation restores the susceptibility of MRSA to penicillin.[17]

Bacterial Membrane Integrity Assay Protocol:

Membrane integrity can be assessed using fluorescent dyes such as propidium iodide (PI) and SYTO 9.[1][18][19][20]

  • MRSA cells are treated with this compound.

  • The cells are then stained with a mixture of SYTO 9 and PI.

  • SYTO 9 is a membrane-permeant green fluorescent dye that stains all bacterial cells, while PI is a membrane-impermeant red fluorescent dye that only enters cells with compromised membranes.

  • The fluorescence is observed using a fluorescence microscope or quantified using a flow cytometer. An increase in red fluorescence indicates membrane damage.

RT-qPCR Protocol for mecA Gene Expression:

  • MRSA is treated with this compound and penicillin.

  • Total RNA is extracted from the bacterial cells.

  • The RNA is reverse transcribed into cDNA.

  • Quantitative PCR (qPCR) is performed using primers specific for the mecA gene and a housekeeping gene for normalization.[21][22]

  • The relative expression of the mecA gene is calculated to determine the effect of the treatment.

Synergistic_Antibacterial_Mechanism cluster_NPG This compound (NPG) cluster_Penicillin Penicillin NPG NPG Membrane Membrane NPG->Membrane Disrupts Integrity Penicillinase Penicillinase NPG->Penicillinase Inhibits Activity PBP2a_mRNA PBP2a_mRNA NPG->PBP2a_mRNA Downregulates Expression Penicillin Penicillin Cell_Wall Cell_Wall Penicillin->Cell_Wall Inhibits Membrane->Penicillin Increased Permeability Penicillinase->Penicillin Degrades PBP2a_Protein PBP2a_Protein PBP2a_mRNA->PBP2a_Protein Translation Cell_Death Cell_Death Cell_Wall->Cell_Death Inhibition Leads to PBP2a_Protein->Cell_Wall Enables Synthesis (Resistance)

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Nitrobenzene-1,3,5-triol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Nitrobenzene-1,3,5-triol, also known as 2-nitrophloroglucinol, is a nitroaromatic compound with a unique molecular structure featuring a nitro group and three hydroxyl groups on a benzene ring. This substitution pattern imparts distinct chemical properties that are relevant in various fields, including organic synthesis and materials science. Accurate and precise quantification of this analyte is crucial for process monitoring, quality control, and research applications. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a derivatization-based Gas Chromatography-Mass Spectrometry (GC-MS) method.

Data Presentation: Quantitative Method Comparison

The following table summarizes the key quantitative parameters for the analytical methods described. These values are representative and may vary based on the specific instrumentation and sample matrix.

ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Linear Range 0.5 - 100 µg/mL1 - 500 ng/mL10 - 1000 ng/mL
Limit of Detection (LOD) ~0.1 µg/mL~0.5 ng/mL~2 ng/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~1 ng/mL~10 ng/mL
Precision (%RSD) < 5%< 10%< 15%
Accuracy (% Recovery) 95 - 105%90 - 110%85 - 115%
Specificity GoodExcellentExcellent
Throughput HighMediumLow

Experimental Protocols

Sample Preparation: General Workflow

A generalized workflow for sample preparation from a solid matrix is presented below. The specific steps may need to be optimized based on the sample type.

G sample Solid Sample grind Grind to a Fine Powder sample->grind weigh Weigh an Accurate Amount grind->weigh extract Extract with a Suitable Solvent (e.g., Methanol, Acetonitrile) weigh->extract sonicate Sonicate for 15-30 min extract->sonicate centrifuge Centrifuge to Pellet Solids sonicate->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter through 0.22 µm Syringe Filter supernatant->filter analysis Proceed to Analysis (HPLC, LC-MS/MS, or GC-MS) filter->analysis

General Sample Preparation Workflow

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in samples with relatively high concentrations.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient: Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (a UV scan is recommended; a starting wavelength of 270 nm can be used).

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. From this stock, prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50, and 100 µg/mL) by serial dilution with the initial mobile phase composition.

  • Sample Preparation: Prepare the sample as described in the general workflow, reconstituting the final extract in the initial mobile phase.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

G start Start prep_standards Prepare Calibration Standards start->prep_standards prep_samples Prepare Samples start->prep_samples inject Inject into HPLC System prep_standards->inject prep_samples->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect process Integrate Peak Areas detect->process quantify Quantify using Calibration Curve process->quantify end End quantify->end

HPLC-UV Analysis Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for trace-level quantification of this compound in complex matrices.

Instrumentation:

  • UPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient: A suitable gradient can be optimized, for example, starting at 5% B and ramping up to 95% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI negative.

  • Precursor Ion: [M-H]⁻ (m/z 170.02).

  • Product Ions: To be determined by infusing a standard solution and performing a product ion scan.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.

Protocol:

  • Standard and Sample Preparation: Follow the same procedure as for HPLC-UV, but use a lower concentration range for standards (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).

  • MS Parameter Optimization: Infuse a standard solution of this compound into the mass spectrometer to determine the optimal precursor and product ions for MRM analysis.

  • Analysis: Inject the standards and samples.

  • Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to an internal standard (if used) against concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility and high polarity of this compound, a derivatization step is necessary for GC-MS analysis. A two-step oximation and silylation is recommended.

Reagents and Materials:

  • Hydroxylamine hydrochloride

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous sodium sulfate

  • Reaction vials with PTFE-lined caps

Derivatization Protocol:

  • Drying: Evaporate the sample extract to complete dryness under a stream of nitrogen.

  • Oximation: Add 50 µL of hydroxylamine hydrochloride in pyridine (20 mg/mL) to the dried residue. Seal the vial and heat at 90°C for 30 minutes. This step converts any potential tautomers to stable oximes.

  • Silylation: Cool the vial to room temperature. Add 100 µL of BSTFA + 1% TMCS. Seal the vial and heat at 70°C for 60 minutes. This step converts the hydroxyl groups to volatile trimethylsilyl (TMS) ethers.

  • Analysis: After cooling, the sample is ready for GC-MS injection.

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Quantification:

  • Use a suitable internal standard (e.g., a deuterated analogue or a structurally similar compound).

  • Identify characteristic ions of the derivatized this compound from the full scan mass spectrum.

  • Perform quantification in SIM mode by monitoring these characteristic ions.

G start Dried Sample Extract oximation Oximation (Hydroxylamine in Pyridine) start->oximation silylation Silylation (BSTFA + 1% TMCS) oximation->silylation gc_injection Inject into GC-MS silylation->gc_injection separation GC Separation gc_injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry Detection (Scan or SIM) ionization->detection quantification Quantification detection->quantification end End quantification->end

GC-MS Derivatization and Analysis Workflow

Application Note: HPLC-UV Method for the Quantitative Analysis of 2-Nitrobenzene-1,3,5-triol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Nitrobenzene-1,3,5-triol, also known as nitrophloroglucinol, is a multifunctional aromatic compound with potential applications in synthetic organic chemistry and materials science.[1] Its unique structure, featuring a nitro group and three hydroxyl groups on a benzene ring, makes it a valuable building block for various complex molecules.[1] Accurate and reliable quantitative analysis of this compound is crucial for purity assessment, quality control of starting materials, and in-process monitoring during the development of new chemical entities.

This application note presents a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the determination of this compound. The method is designed to be simple, reproducible, and suitable for routine analysis in a laboratory setting.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard analytical HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is required.

Table 1: Chromatographic Conditions

ParameterCondition
HPLC System Standard Analytical HPLC/UHPLC System
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 5% B2-10 min: 5-95% B10-12 min: 95% B12-12.1 min: 95-5% B12.1-15 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 265 nm (or optimal wavelength determined by PDA scan)
Injection Volume 10 µL
Run Time 15 minutes

2. Reagents and Standards

  • This compound analytical standard: (Purity ≥ 95%)

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or ultrapure water

  • Formic Acid: LC-MS grade

3. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the initial mobile phase composition (95% A: 5% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

The sample preparation method should be adapted based on the sample matrix. For a pure substance or a simple mixture, the following protocol can be applied:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to achieve a theoretical concentration within the calibration range.

  • Vortex and sonicate the sample to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[2]

For more complex matrices, sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[3][4]

Data Presentation

Method Validation Summary

A full method validation should be performed according to ICH guidelines. The following table summarizes the typical parameters that need to be evaluated.

Table 2: Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) To be determined (Signal-to-Noise ratio of 3:1)
Limit of Quantitation (LOQ) To be determined (Signal-to-Noise ratio of 10:1)
Specificity No interference at the retention time of the analyte

System Suitability

System suitability tests are essential to ensure the HPLC system is performing correctly. These tests should be performed before and during the analysis.

Table 3: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0% (for n=5)
% RSD of Retention Time ≤ 1.0% (for n=5)

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Analytical Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Filter_Standard Filter (0.45 µm) Dissolve_Standard->Filter_Standard Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample HPLC_System HPLC System (C18 Column) Filter_Standard->HPLC_System Inject Filter_Sample->HPLC_System Inject UV_Detector UV Detector (265 nm) HPLC_System->UV_Detector Elution Chromatogram Obtain Chromatogram UV_Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

This application note provides a detailed protocol for the quantitative analysis of this compound using an HPLC-UV method. The described method is a starting point and should be fully validated in the user's laboratory to ensure its suitability for the intended application. The use of a C18 reversed-phase column with a gradient elution of acetonitrile and water with a formic acid modifier, coupled with UV detection, is expected to provide excellent separation and quantification of the analyte. This method can be a valuable tool for quality control and research applications involving this compound.

References

Application Notes & Protocols for the Analysis of Nitroaromatic Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of nitroaromatic compounds.[1][2] These compounds are of significant interest due to their presence in explosives, environmental contaminants, and as intermediates in various industrial processes.[1][3] This document provides detailed application notes and experimental protocols for the analysis of nitroaromatic compounds in various matrices using GC-MS.

The combination of gas chromatography's high resolving power with the mass spectrometer's high sensitivity and specificity allows for the reliable analysis of complex mixtures.[1][4] Mass spectrometry provides detailed molecular information, aiding in the identification and quantification of compounds, even at very low concentrations.[2]

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. The goal is to extract the target nitroaromatic compounds from the sample matrix, remove interferences, and concentrate the analytes to a level suitable for detection.[5] The choice of sample preparation technique depends on the sample matrix (e.g., water, soil, biological tissues).

1.1. Liquid Sample Preparation (e.g., Water)

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their solubility in different immiscible solvents.[5]

    • Protocol:

      • Acidify the aqueous sample (e.g., 100 mL) to a pH < 3 with concentrated HCl.[6]

      • Transfer the sample to a separatory funnel.

      • Add a suitable organic solvent (e.g., 30 mL of dichloromethane).[6]

      • Shake vigorously for 2 minutes, venting periodically.[6]

      • Allow the layers to separate and collect the organic layer.[6]

      • Repeat the extraction twice more with fresh solvent.[6]

      • Combine the organic extracts and dry over anhydrous sodium sulfate.[6]

      • Concentrate the extract to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.[6][7]

  • Solid-Phase Extraction (SPE): SPE is used to concentrate and purify analytes from complex matrices by passing the sample through a cartridge containing a sorbent material.[5]

    • Protocol:

      • Condition an appropriate SPE cartridge (e.g., C18) with a suitable solvent.

      • Load the aqueous sample onto the cartridge.

      • Wash the cartridge to remove interferences.

      • Elute the nitroaromatic compounds with a small volume of an appropriate solvent (e.g., acetonitrile).[8]

1.2. Solid Sample Preparation (e.g., Soil, Sediment, Biota)

  • Solvent Extraction:

    • Protocol for concentrations > 10 ng/g:

      • Weigh a known amount of the solid sample.

      • Perform a direct extraction with a suitable solvent (e.g., acetonitrile).[9]

    • Protocol for concentrations < 10 ng/g:

      • Freeze-dry the sample to remove water.[9]

      • Use ultrasonic extraction or solid-phase extraction for enhanced recovery.[9]

      • For soil samples, sonicate approximately 20 grams of soil with about 50 mL of acetonitrile in an ice water bath for 3 hours.[10]

      • Filter and concentrate the extract under nitrogen.[10]

1.3. General Sample Preparation Considerations:

  • Use high-purity volatile organic solvents such as dichloromethane, hexane, or methanol.[5][11]

  • Avoid the use of water and non-volatile solvents.[5][11]

  • Ensure samples are free of particles by filtering (e.g., with a 0.22 μm filter) or centrifuging.[12]

  • Use glass vials to prevent leaching of contaminants from plastic.[11][12]

  • For thermally labile or polar compounds, derivatization may be necessary to improve volatility and thermal stability.[6][12]

GC-MS Analysis

The following sections detail the instrumental parameters for the GC-MS analysis of nitroaromatic compounds.

2.1. Injection Techniques

  • Splitless Injection: This technique is suitable for trace analysis and involves injecting up to 1 µL of the sample. The sample is vaporized at a temperature well above the solvent's boiling point.[9]

  • Programmable Temperature Vaporization (PTV) Large Volume Injection (LVI): PTV-LVI allows for the injection of larger sample volumes (e.g., 5 µL), which can significantly improve detection limits.[9] The injection is performed in solvent vent mode, where the solvent is evaporated at a lower temperature before the analytes are transferred to the column at a higher temperature.[4]

2.2. Gas Chromatography (GC) Conditions

  • Column: A capillary column is typically used for the separation of nitroaromatic compounds.[4] A column specifically designed for explosive analysis, such as a Restek column, can provide good separation.[3]

  • Carrier Gas: Hydrogen or helium is commonly used as the carrier gas.[4]

  • Oven Temperature Program: A temperature program is essential for separating compounds with different boiling points.

    • Example Program 1 (Splitless Injection):

      • Initial temperature: 100°C, hold for 0.2 to 1 minute.[9]

      • Ramp 1: 35°C/min to 220°C, hold for 0.7 min.[9]

      • Ramp 2: 70°C/min to 280°C.[9]

      • Total run time: ~7 minutes.[9]

    • Example Program 2 (PTV Injection):

      • Initial temperature: 50°C, hold for 1.13 min.[4]

      • Ramp: 90°C/min to 220°C.[4]

2.3. Mass Spectrometry (MS) Conditions

  • Ionization Mode:

    • Electron Ionization (EI): The most common ionization technique, providing reproducible fragmentation patterns for library matching.

    • Negative Chemical Ionization (NCI): NCI can offer higher sensitivity for electronegative compounds like nitroaromatics.[10]

  • Acquisition Mode:

    • Full Scan: Acquires a full mass spectrum, useful for identifying unknown compounds.

    • Selected Ion Monitoring (SIM): Monitors only specific ions characteristic of the target analytes, providing higher sensitivity and selectivity for quantitative analysis.[6][10]

Quantitative Analysis

Quantitative analysis is typically performed using an external standard calibration.

  • Calibration:

    • Prepare a series of calibration standards of the target nitroaromatic compounds in a clean solvent (e.g., acetonitrile or dichloromethane) at concentrations spanning the expected sample range (e.g., 0.1–100 ng/mL or 1 µg/L to 100 µg/L).[6][9]

    • Analyze the standards using the same GC-MS method as the samples.[6]

    • Construct a calibration curve by plotting the peak area of a quantification ion against the concentration of the standards.[6]

  • Internal Standards: The use of an isotopically labeled internal standard, such as 13C15N-TNT for TNT analysis or 2,6-DNT-D3, can improve the accuracy and precision of quantification by correcting for variations in sample preparation and instrument response.[9][10]

Quantitative Data Summary

CompoundInjection ModeDetection Limit (LOD)Linearity RangeReference
1,3-DinitrobenzeneSplitless77 - 333 fg/µL-[9]
2,4-DinitrotolueneSplitless77 - 333 fg/µL-[9]
2,4,6-TrinitrotolueneSplitless77 - 333 fg/µL-[9]
Various ExplosivesPTV-LVI8 - 47 fg/µL-[9]
Various ExplosivesNCI SIM-1 - 1000 pg/µL[10]
3-Methyl-4-nitrophenol--1 - 100 µg/L[6]

Experimental Workflows and Logical Relationships

Diagram 1: Experimental Workflow for GC-MS Analysis of Nitroaromatic Compounds

experimental_workflow sample_collection Sample Collection (Water, Soil, Biota) sample_prep Sample Preparation sample_collection->sample_prep liquid_extraction Liquid-Liquid Extraction or Solid-Phase Extraction sample_prep->liquid_extraction Liquid Samples solid_extraction Solvent Extraction (Ultrasonic, etc.) sample_prep->solid_extraction Solid Samples concentration Concentration (Nitrogen Evaporation) liquid_extraction->concentration solid_extraction->concentration gcms_analysis GC-MS Analysis concentration->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing reporting Reporting data_processing->reporting

Caption: A generalized workflow for the analysis of nitroaromatic compounds using GC-MS.

Diagram 2: Logical Relationship of Analytical Steps in GC-MS

logical_relationship injection Injection Splitless or PTV separation Separation GC Column (Temperature Program) injection:port_inj->separation:port_sep Vaporization ionization Ionization EI or NCI separation:port_sep->ionization:port_ion Elution detection Detection Mass Analyzer (Full Scan or SIM) ionization:port_ion->detection:port_det Ion Acceleration data_out {Data Output| Chromatogram & Mass Spectrum} detection:port_det->data_out:port_data Signal Processing

Caption: The sequential logical steps within the GC-MS instrument during analysis.

References

Application Notes and Protocols: 2-Nitrobenzene-1,3,5-triol as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Nitrobenzene-1,3,5-triol, also known as 2-nitrophloroglucinol, as a versatile precursor in organic synthesis. The strategic placement of its nitro and hydroxyl functional groups allows for a range of chemical transformations, making it a valuable building block for the synthesis of complex molecules, particularly heterocyclic compounds.

Introduction

This compound is a highly functionalized aromatic compound with significant potential in synthetic organic chemistry. Its electron-rich trihydroxy-substituted benzene ring is activated towards electrophilic substitution, while the nitro group offers a key site for reduction to an amino group. This amino derivative, 2-amino-1,3,5-trihydroxybenzene, is a crucial intermediate for the construction of various heterocyclic systems. The applications of this compound and its derivatives extend to the development of ligands for metal-organic frameworks (MOFs), dendrimers, and polymers with tailored properties.[1]

Physicochemical Properties and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is presented below. This information is crucial for its identification and characterization in a laboratory setting.

PropertyValue
Chemical Name This compound
Synonyms 2-Nitrophloroglucinol, 2,4,6-Trihydroxynitrobenzene
CAS Number 16600-92-3
Molecular Formula C₆H₅NO₅
Molecular Weight 171.11 g/mol
Appearance Solid
Melting Point 189-193 °C

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound and its amino derivative are not consistently available in the searched literature. Researchers should perform their own analyses for full characterization.

Key Synthetic Applications and Signaling Pathways

The primary synthetic utility of this compound lies in its role as a precursor to 2-amino-1,3,5-trihydroxybenzene, which can then undergo cyclization reactions to form various heterocyclic compounds. A key transformation is the reduction of the nitro group.[1]

G cluster_0 Synthesis of Precursor cluster_1 Key Transformation and Derivatization Phloroglucinol Phloroglucinol This compound This compound Phloroglucinol->this compound Nitration (HNO₃, H₂SO₄) 2-Amino-1,3,5-trihydroxybenzene 2-Amino-1,3,5-trihydroxybenzene This compound->2-Amino-1,3,5-trihydroxybenzene Reduction (e.g., Catalytic Hydrogenation) Heterocyclic Compounds Heterocyclic Compounds 2-Amino-1,3,5-trihydroxybenzene->Heterocyclic Compounds Cyclization Reactions

Synthetic pathway from Phloroglucinol to Heterocycles.

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and a general procedure for its subsequent reduction.

Synthesis of this compound (Nitration of Phloroglucinol)

This protocol is adapted from procedures for the nitration of activated aromatic rings.

Workflow:

Workflow for the synthesis of this compound.

Materials:

  • Phloroglucinol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃) or Ammonium Nitrate (NH₄NO₃)

  • Crushed Ice

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, dissolve phloroglucinol (1 equivalent) in concentrated sulfuric acid.

  • Prepare the nitrating agent by carefully adding concentrated nitric acid (1 equivalent) or ammonium nitrate to a separate portion of concentrated sulfuric acid, keeping the mixture cool.

  • Slowly add the nitrating agent dropwise to the phloroglucinol solution, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a specified time (monitoring by TLC is recommended).

  • Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water to remove residual acid.

  • Dry the product under vacuum to obtain this compound.

Quantitative Data (Illustrative):

Reactant/ProductMolar Eq.Molecular Weight ( g/mol )AmountYield (%)
Phloroglucinol1.0126.11--
Nitrating Agent (e.g., HNO₃)1.0-1.263.01--
This compound-171.11-Varies

Note: Optimal reaction conditions, including reaction time and molar equivalents, should be determined empirically. Yields can vary based on the specific conditions used.

Reduction of this compound to 2-Amino-1,3,5-trihydroxybenzene

This protocol describes a general method for the reduction of an aromatic nitro group using catalytic hydrogenation.

Workflow:

Workflow for the reduction of this compound.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 5-10%) or Platinum(IV) oxide (PtO₂)

  • Ethanol or other suitable solvent

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Reaction flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve this compound in a suitable solvent such as ethanol in a reaction flask.

  • Carefully add a catalytic amount of Pd/C or PtO₂ to the solution.

  • Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenation apparatus.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter cake with a small amount of the solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield 2-amino-1,3,5-trihydroxybenzene. Further purification may be necessary depending on the desired purity.

Quantitative Data (Illustrative):

Reactant/ProductMolar Eq.Molecular Weight ( g/mol )AmountYield (%)
This compound1.0171.11--
Catalyst (e.g., 10% Pd/C)catalytic---
2-Amino-1,3,5-trihydroxybenzene-141.11-~Quantitative

Note: Yields for catalytic hydrogenation are often high to quantitative, but can be influenced by catalyst activity and reaction conditions.

Conclusion

This compound is a valuable and versatile precursor in organic synthesis. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to utilize this compound in the synthesis of complex molecular architectures and novel heterocyclic compounds. Careful optimization of the described procedures is recommended to achieve the desired outcomes for specific research applications.

References

Application Notes: 2-Nitrobenzene-1,3,5-triol as a Versatile Building Block for Energetic Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Nitrobenzene-1,3,5-triol, also known as 2-nitrophloroglucinol, is a multifunctional aromatic compound with significant potential in the field of energetic materials.[1] Its unique structure, featuring a nitro group (-NO₂) which contributes to a favorable oxygen balance, and three hydroxyl groups (-OH) on a benzene ring, provides multiple reactive sites for synthesizing advanced energetic materials.[1] The hydroxyl groups can be functionalized to create more complex molecular architectures, including heat-resistant explosives and energetic salts, while the nitro group is essential for the energetic properties of the final compounds.[1] This document outlines the synthesis of this compound and its application in creating next-generation energetic materials, along with detailed protocols for their characterization.

I. Synthesis of this compound

The most common and scalable method for preparing this compound is through the direct electrophilic nitration of its precursor, Benzene-1,3,5-triol (phloroglucinol).[1] The three hydroxyl groups strongly activate the aromatic ring, making it highly susceptible to electrophilic substitution.[1]

Experimental Protocol: Nitration of Phloroglucinol
  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve Benzene-1,3,5-triol in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

  • Nitrating Agent Preparation: Slowly add a stoichiometric amount of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to the dropping funnel.[1]

  • Nitration: Add the nitrating agent dropwise to the phloroglucinol solution while maintaining the temperature below 10 °C. The reaction is highly exothermic and requires careful temperature control.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

  • Isolation and Purification: Collect the crude this compound by filtration, wash thoroughly with cold water to remove residual acid, and then dry. Recrystallize the product from a suitable solvent (e.g., aqueous ethanol) to obtain the purified compound.

G cluster_workflow Synthesis Workflow start Dissolve Phloroglucinol in conc. H₂SO₄ step1 Cool to 0-5 °C start->step1 step3 Dropwise Addition (Maintain T < 10 °C) step1->step3 step2 Prepare Nitrating Agent (HNO₃/H₂SO₄) step2->step3 step4 Quench on Ice step3->step4 step5 Filter & Wash step4->step5 end Purified this compound step5->end

Figure 1: Synthesis workflow for this compound.

II. Applications in Energetic Material Synthesis

The strategic placement of functional groups on the this compound molecule allows for its derivatization into various classes of energetic materials.[1]

A. Polynitroaromatic Explosives

Further nitration of this compound can lead to the synthesis of highly nitrated compounds, such as 2,4,6-trinitrobenzene-1,3,5-triol (trinitrophloroglucinol). These materials are of interest due to their high density and detonation performance.[2]

B. Energetic Salts

The acidic nature of the hydroxyl groups allows this compound and its derivatives to act as anions in the formation of energetic ionic salts. These salts often exhibit improved thermal stability and reduced sensitivity compared to their non-ionic counterparts.[3]

Protocol: General Synthesis of an Energetic Salt

  • Anion Formation: Dissolve the this compound derivative in a suitable solvent (e.g., ethanol or water).

  • Base Addition: Add an equimolar amount of a nitrogen-rich base (e.g., hydrazine, aminoguanidine, or a heterocyclic amine) to deprotonate the hydroxyl group and form the corresponding salt.

  • Crystallization: Allow the solvent to evaporate slowly at room temperature.

  • Isolation: Collect the resulting crystals by filtration, wash with a minimal amount of cold solvent, and dry under vacuum.

G cluster_pathways Derivatization Pathways start This compound path1 Further Nitration (e.g., HNO₃/H₂SO₄) start->path1 path2 Salt Formation (with Energetic Cation) start->path2 path3 Nitro Group Reduction (e.g., H₂/Pd) start->path3 product1 Polynitro Derivatives (e.g., Trinitrophloroglucinol) path1->product1 product2 Energetic Ionic Salts path2->product2 product3 Amino Derivatives (Precursors for TATB-like molecules) path3->product3

Figure 2: Potential derivatization pathways for energetic materials.

III. Characterization of Energetic Materials

A thorough characterization is crucial to determine the safety, stability, and performance of newly synthesized energetic materials.

Experimental Protocols
  • Density Measurement: The crystal density is a critical parameter for predicting detonation performance and is typically measured using gas pycnometry or calculated from single-crystal X-ray diffraction data.[4][5]

  • Thermal Stability Analysis (DSC/TGA):

    • Apparatus: Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).[6]

    • Procedure: Place a small sample (1-2 mg) in an aluminum pan. Heat the sample under a nitrogen atmosphere at a constant heating rate (e.g., 5 or 10 °C/min).[7][8]

    • Data: The DSC curve reveals melting points and decomposition temperatures (exothermic peaks), while the TGA curve shows mass loss as a function of temperature.[6][8]

  • Sensitivity Testing:

    • Impact Sensitivity: Determined using a drop-weight impact tester (BAM method). The impact energy (in Joules) at which a 50% probability of explosion occurs is recorded.[9]

    • Friction Sensitivity: Measured using a BAM friction apparatus. The piston load (in Newtons) at which a 50% probability of explosion occurs is determined.[9]

  • Detonation Performance Calculation:

    • For novel compounds where large-scale testing is not feasible, detonation properties are often predicted using thermodynamic calculation codes like EXPLO5 or empirical methods such as the Kamlet-Jacobs equations.[2][4][10] These calculations require the heat of formation and the crystal density of the compound.[5]

G cluster_characterization Characterization Workflow start New Energetic Material Sample density Density Measurement (Gas Pycnometry / X-ray) start->density thermal Thermal Analysis (DSC / TGA) start->thermal sensitivity Sensitivity Testing (Impact & Friction) start->sensitivity calculation Performance Calculation (EXPLO5) density->calculation data1 Density (ρ) density->data1 thermal->calculation data2 Decomposition Temp (Td) thermal->data2 data3 Impact (IS) & Friction (FS) Sensitivity sensitivity->data3 data4 VOD & Detonation Pressure (P) calculation->data4

Figure 3: General workflow for the characterization of energetic materials.

IV. Data Presentation

The performance of energetic materials derived from phloroglucinol frameworks can be compared with established explosives. The data for related compounds demonstrates their potential as high-performance, insensitive munitions.

Compound NameDensity (ρ)Detonation Velocity (VD)Detonation Pressure (P)Impact Sensitivity (IS)Reference
5-Amino-2,4,6-trinitro-1,3-dihydroxy-benzene 1.93 g/cm³8570 m/s33.8 GPa11 J[4]
RDX (1,3,5-Trinitro-1,3,5-triazinane) 1.82 g/cm³8750 m/s34.0 GPa7.4 J[2]
TNT (2,4,6-Trinitrotoluene) 1.65 g/cm³6900 m/s19.0 GPa15 J[2]

Note: Data for 5-Amino-2,4,6-trinitro-1,3-dihydroxy-benzene is calculated, except for density which is measured.[4] RDX and TNT values are provided for comparison.

Conclusion

This compound is a highly valuable and versatile platform for the synthesis of novel energetic materials. Its reactive hydroxyl and nitro groups enable the creation of diverse structures, from polynitrated aromatics to thermally stable energetic salts. The protocols outlined in this document provide a framework for the synthesis and characterization of these advanced materials, highlighting their potential to surpass the performance of conventional explosives while offering improved safety characteristics. Further research into the derivatization of this building block is a promising avenue for the development of next-generation high-energy materials.

References

Application of 2-Nitrobenzene-1,3,5-triol in the Synthesis of Dyes and Pigments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrobenzene-1,3,5-triol, also known as 2-nitrophloroglucinol, is a versatile aromatic compound that serves as a key precursor in the synthesis of a variety of chromophoric and biologically active molecules. Its utility in the realm of dye and pigment synthesis is primarily realized through its conversion to the highly reactive intermediate, 2-amino-1,3,5-trihydroxybenzene. The strategic placement of the amino and hydroxyl groups on the benzene ring makes this intermediate an excellent candidate for the synthesis of azo dyes, a major class of synthetic colorants.

The general synthetic strategy involves a two-step process. First, the nitro group of this compound is selectively reduced to a primary amine, yielding 2-amino-1,3,5-trihydroxybenzene. This is followed by the diazotization of the amino group and subsequent coupling with a suitable electron-rich aromatic compound to form a stable azo dye. The presence of multiple hydroxyl groups on the benzene ring of the initial precursor can significantly influence the final properties of the dye, such as its color, solubility, and affinity for various substrates.

Synthetic Pathway Overview

The synthesis of azo dyes from this compound follows a well-established reaction sequence in organic chemistry. The key steps are:

  • Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amine to yield 2-amino-1,3,5-trihydroxybenzene. Catalytic hydrogenation is a common and effective method for this transformation.

  • Diazotization of the Amine: The resulting 2-amino-1,3,5-trihydroxybenzene is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a mineral acid) at low temperatures to form a reactive diazonium salt.

  • Azo Coupling: The diazonium salt is then reacted with an electron-rich coupling component, such as a phenol, naphthol, or an aromatic amine, to form the final azo dye. The choice of the coupling component is a critical determinant of the dye's color.

Data Presentation: Illustrative Properties of Azo Dyes Derived from Phenolic Precursors

While specific quantitative data for dyes derived directly from 2-amino-1,3,5-trihydroxybenzene is not extensively available in the public domain, the following table provides illustrative data for azo dyes synthesized from similar phenolic and naphtholic precursors. This data can serve as a reference for the expected range of properties.

Diazo Component PrecursorCoupling ComponentDye Colorλmax (nm)Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹)Light Fastness (1-8)Wash Fastness (1-5)
4-NitroanilinePhenolYellow350-400~15,000 - 25,0004-53-4
Aniline2-NaphtholOrange-Red480-490~20,000 - 30,0005-64
4-Aminobenzenesulfonic acidPhenolYellow350-380~18,000 - 28,00054
2-NitroanilinePhloroglucinolRed-Brown450-480Not ReportedGoodGood
4-NitroanilinePhloroglucinolBrown430-460Not ReportedGoodGood

Note: The properties of dyes are highly dependent on the specific chemical structures of both the diazo and coupling components, as well as the dyeing conditions and substrate.

Experimental Protocols

The following protocols provide a generalized methodology for the synthesis of azo dyes starting from this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates and desired outcomes.

Protocol 1: Reduction of this compound to 2-amino-1,3,5-trihydroxybenzene

This protocol describes the catalytic hydrogenation of this compound to its corresponding amine.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Standard hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon of H₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • In a suitable round-bottom flask, dissolve this compound (1 equivalent) in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

  • Seal the flask and purge the system with an inert gas (nitrogen or argon) to remove any air.

  • Introduce hydrogen gas into the flask. If using a balloon, ensure it is securely attached. For a hydrogenation apparatus, follow the manufacturer's instructions for pressurizing the vessel.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the excess hydrogen gas and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude 2-amino-1,3,5-trihydroxybenzene. The product may be used directly in the next step or purified further if necessary.

Protocol 2: Diazotization of 2-amino-1,3,5-trihydroxybenzene

This protocol details the formation of the diazonium salt of 2-amino-1,3,5-trihydroxybenzene.

Materials:

  • 2-amino-1,3,5-trihydroxybenzene (from Protocol 1)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a beaker, dissolve the crude 2-amino-1,3,5-trihydroxybenzene (1 equivalent) in a mixture of concentrated hydrochloric acid (2.5-3 equivalents) and water.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. Maintaining this low temperature is critical as diazonium salts are unstable at higher temperatures.

  • In a separate beaker, prepare a solution of sodium nitrite (1-1.1 equivalents) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled solution of the amine, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, continue stirring the mixture for another 15-30 minutes at 0-5 °C. The resulting solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.

Protocol 3: Azo Coupling with a Phenolic Component (e.g., 2-Naphthol)

This protocol describes the reaction of the diazonium salt with a suitable coupling component to form the azo dye.

Materials:

  • Diazonium salt solution (from Protocol 2)

  • 2-Naphthol (or other suitable coupling component)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a beaker, dissolve 2-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide.

  • Cool the solution of the coupling component to 0-5 °C in an ice bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 2) to the cooled solution of the coupling component.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the dye with cold water until the filtrate is neutral.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Visualizations

Synthesis_Pathway This compound This compound 2-amino-1,3,5-trihydroxybenzene 2-amino-1,3,5-trihydroxybenzene This compound->2-amino-1,3,5-trihydroxybenzene Reduction (H₂, Pd/C) Diazonium Salt Diazonium Salt 2-amino-1,3,5-trihydroxybenzene->Diazonium Salt Diazotization (NaNO₂, HCl, 0-5°C) Azo Dye Azo Dye Diazonium Salt->Azo Dye Azo Coupling (Coupling Agent)

Caption: Synthetic pathway from this compound to an Azo Dye.

Experimental_Workflow cluster_reduction Step 1: Reduction cluster_diazotization Step 2: Diazotization cluster_coupling Step 3: Azo Coupling Dissolve this compound Dissolve this compound Add Pd/C catalyst Add Pd/C catalyst Dissolve this compound->Add Pd/C catalyst Hydrogenate Hydrogenate Add Pd/C catalyst->Hydrogenate Filter catalyst Filter catalyst Hydrogenate->Filter catalyst Evaporate solvent Evaporate solvent Filter catalyst->Evaporate solvent 2-amino-1,3,5-trihydroxybenzene 2-amino-1,3,5-trihydroxybenzene Evaporate solvent->2-amino-1,3,5-trihydroxybenzene Dissolve amine in HCl/H₂O Dissolve amine in HCl/H₂O 2-amino-1,3,5-trihydroxybenzene->Dissolve amine in HCl/H₂O Cool to 0-5°C Cool to 0-5°C Dissolve amine in HCl/H₂O->Cool to 0-5°C Add NaNO₂ solution Add NaNO₂ solution Cool to 0-5°C->Add NaNO₂ solution Add diazonium salt solution Add diazonium salt solution Cool to 0-5°C->Add diazonium salt solution Stir for 15-30 min Stir for 15-30 min Add NaNO₂ solution->Stir for 15-30 min Diazonium Salt Solution Diazonium Salt Solution Stir for 15-30 min->Diazonium Salt Solution Diazonium Salt Solution->Add diazonium salt solution Dissolve coupling agent Dissolve coupling agent Dissolve coupling agent->Cool to 0-5°C Stir for 30-60 min Stir for 30-60 min Add diazonium salt solution->Stir for 30-60 min Filter and wash dye Filter and wash dye Stir for 30-60 min->Filter and wash dye Dry Azo Dye Dry Azo Dye Filter and wash dye->Dry Azo Dye

Caption: Experimental workflow for the synthesis of an azo dye.

Applications and Future Perspectives

Azo dyes derived from 2-amino-1,3,5-trihydroxybenzene have potential applications in various fields:

  • Textile Dyes: The presence of multiple hydroxyl groups can enhance the water solubility and affinity of the dyes for natural fibers like cotton and wool, potentially leading to dyes with good wash fastness.

  • Pigments: By appropriate structural modification to reduce solubility, these compounds could be developed into pigments for use in paints, inks, and plastics.

  • Analytical Reagents: The chelating ability of the ortho-hydroxy-azo moiety could be exploited for the development of new colorimetric sensors for metal ions.

  • Pharmaceutical and Biomedical Research: Azo compounds are known to possess a wide range of biological activities. The polyhydroxylated nature of these dyes could impart interesting pharmacological properties, warranting further investigation for drug development.

The synthesis of novel azo dyes from this compound offers a promising avenue for the development of new colorants and functional materials. Further research is needed to fully explore the scope of this chemistry and to characterize the properties of the resulting dyes in detail.

Application Notes and Protocols: The Role of 2-Nitrobenzene-1,3,5-triol in Pharmaceutical Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, derivatization, and potential pharmaceutical applications of 2-Nitrobenzene-1,3,5-triol, also known as 2-nitrophloroglucinol. This compound serves as a versatile building block in medicinal chemistry, primarily due to its reactive nitro group and the three activating hydroxyl groups on the benzene ring.

Introduction to this compound

This compound is a key synthetic intermediate derived from the nitration of phloroglucinol. Its multifunctional nature allows for a wide range of chemical modifications, making it a valuable precursor for the synthesis of more complex molecules with potential therapeutic activities. The primary routes of derivatization involve the reduction of the nitro group to an amine and reactions of the hydroxyl groups. These modifications are fundamental to developing novel compounds for drug discovery.

Applications in Pharmaceutical Synthesis

While direct synthesis of a marketed drug from this compound is not extensively documented in publicly available literature, its precursor, phloroglucinol, is a well-established starting material for the synthesis of pharmaceuticals.[1] A notable example is Flopropione , a spasmolytic agent.[1] The synthetic strategies employed for phloroglucinol derivatives provide a strong rationale for the potential of this compound in generating novel drug candidates, particularly in the realm of anti-inflammatory and analgesic agents.

The primary synthetic utility of this compound lies in its conversion to 2-amino-1,3,5-trihydroxybenzene. This amino derivative is a crucial intermediate for creating a diverse library of compounds through reactions such as diazotization, acylation, and the formation of heterocyclic systems.

Experimental Protocols

Synthesis of this compound from Phloroglucinol

This protocol describes the direct nitration of phloroglucinol to yield this compound.

Materials:

  • Anhydrous Phloroglucinol

  • Concentrated Nitric Acid

  • Dilute Sulfuric Acid (1:1)

  • Crushed Ice

  • Distilled Water

Procedure:

  • In a suitable reaction vessel, dissolve anhydrous phloroglucinol in dilute sulfuric acid (1:1) and boil for three minutes.

  • Prepare a nitrating mixture by cooling a solution of concentrated nitric acid in dilute sulfuric acid (1:1) to 20°C.

  • Slowly add the nitrating mixture to the phloroglucinol solution with constant stirring over one hour. The solution will darken, and a rust-colored product will form.

  • Pour the reaction mixture onto crushed ice.

  • Filter the resulting brown precipitate and wash with ice-water.

  • The crude product can be further purified by recrystallization from boiling water to yield light yellow needles.

Quantitative Data:

ParameterValueReference
Starting MaterialAnhydrous Phloroglucinol[2]
Key ReagentsConcentrated Nitric Acid, Sulfuric Acid[2]
Reaction TypeElectrophilic Aromatic Substitution (Nitration)
Reported YieldNot specified in the provided literature
Product AppearanceLight yellow needles (after recrystallization)[2]
Melting Point205-206 °C[2]
Reduction of this compound to 2-Amino-1,3,5-trihydroxybenzene

This protocol outlines the catalytic hydrogenation of this compound to its corresponding amino derivative, a key step for further functionalization.

Materials:

  • This compound

  • Palladium on Carbon (Pd/C) catalyst (5-10%)

  • Solvent (e.g., Ethanol, Ethyl Acetate)

  • Hydrogen Gas (H₂)

  • Filtration agent (e.g., Celite)

Procedure:

  • Dissolve this compound in a suitable solvent in a hydrogenation flask.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the flask and purge the system with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., Nitrogen or Argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the solvent used in the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-1,3,5-trihydroxybenzene.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compound
Key ReagentsH₂, Pd/C
Reaction TypeCatalytic Hydrogenation
Reported YieldHigh yields are generally expected for this type of reaction, though specific quantitative data for this substrate was not found in the provided literature.
Product2-Amino-1,3,5-trihydroxybenzene

Biological Activity and Signaling Pathways

Derivatives of phloroglucinol have demonstrated significant anti-inflammatory properties. Specifically, studies have shown that certain acylated and alkylated phloroglucinol derivatives can inhibit the activity of inducible nitric oxide synthase (iNOS) and the transcription factor nuclear factor-kappa B (NF-κB).[3][4] NF-κB is a key regulator of the inflammatory response, and its inhibition is a major target for anti-inflammatory drug development.

The inhibitory activity of phloroglucinol derivatives on the NF-κB signaling pathway suggests a promising avenue for the development of novel anti-inflammatory drugs derived from this compound. The introduction of an amino group following the reduction of the nitro group provides a handle for the synthesis of a wide array of derivatives that can be screened for their NF-κB inhibitory potential.

Quantitative Data on Biological Activity of Phloroglucinol Derivatives:

Compound TypeTargetIC₅₀ (µM)Reference
DiacylphloroglucinoliNOS19.0[3][4]
DiacylphloroglucinolNF-κB34.0[3][4]
Alkylated acylphloroglucinoliNOS19.5[3][4]
Alkylated acylphloroglucinolNF-κB37.5[3][4]

Visualizations

Synthetic Workflow

G Phloroglucinol Phloroglucinol Nitration Nitration (HNO₃, H₂SO₄) Phloroglucinol->Nitration NBT This compound Nitration->NBT Reduction Reduction (H₂, Pd/C) NBT->Reduction ABT 2-Amino-1,3,5-trihydroxybenzene Reduction->ABT Derivatization Further Derivatization (Acylation, Alkylation, etc.) ABT->Derivatization Pharmaceuticals Potential Pharmaceuticals (e.g., Anti-inflammatory agents) Derivatization->Pharmaceuticals

Caption: Synthetic pathway from phloroglucinol to potential pharmaceuticals.

Proposed Signaling Pathway Inhibition

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB_p50_p65 NF-κB (p50/p65) IκBα->NFκB_p50_p65 Inhibits IκBα_P P-IκBα IκBα->IκBα_P NFκB_p50_p65_n NF-κB (p50/p65) NFκB_p50_p65->NFκB_p50_p65_n Translocation Proteasome Proteasome Degradation IκBα_P->Proteasome Ubiquitination Phloroglucinol_Derivative This compound Derivative Phloroglucinol_Derivative->IKK Inhibits DNA DNA NFκB_p50_p65_n->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) DNA->Inflammatory_Genes

Caption: Inhibition of the NF-κB signaling pathway by phloroglucinol derivatives.

References

Application Notes and Protocols: 2-Nitrobenzene-1,3,5-triol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Nitrobenzene-1,3,5-triol (also known as 2-nitrophloroglucinol) as a versatile ligand in coordination chemistry. This document details the synthesis of the ligand, the preparation of its metal complexes, and explores their potential applications, particularly in the realm of drug development. Due to the limited availability of direct experimental data on the coordination complexes of this compound, this document combines established protocols for related compounds with prospective applications based on the known properties of nitro-containing ligands.

Introduction

This compound is an aromatic compound featuring a benzene ring substituted with one nitro group and three hydroxyl groups.[1] This unique combination of electron-withdrawing (nitro) and electron-donating (hydroxyl) groups makes it an intriguing ligand for the formation of stable coordination complexes with a variety of metal ions. The presence of the nitro group can influence the electronic properties and biological activity of the resulting metal complexes, opening avenues for the development of novel therapeutic agents.[2][3] Phloroglucinol and its derivatives have already shown a wide range of biological activities, including antimicrobial and antitumor properties.[4][5] The introduction of a nitro group and subsequent coordination to metal centers may enhance these activities.

Ligand Synthesis: this compound

The primary route for the synthesis of this compound is the direct electrophilic nitration of Benzene-1,3,5-triol (phloroglucinol).[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • Benzene-1,3,5-triol (Phloroglucinol)

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Crushed Ice

  • Distilled Water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Beakers

  • Recrystallization apparatus

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g of phloroglucinol in 50 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add a pre-cooled nitrating mixture of 5.0 mL of concentrated nitric acid and 10.0 mL of concentrated sulfuric acid dropwise from a dropping funnel. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.

  • Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

  • A yellow precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold distilled water until the washings are neutral to litmus paper.

  • Purify the crude product by recrystallization from a minimal amount of hot ethanol.

  • Dry the purified crystals in a desiccator over anhydrous calcium chloride.

Characterization: The synthesized this compound can be characterized by:

  • Melting Point Determination: Compare the observed melting point with the literature value.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (O-H, N-O, C=C).

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

Synthesis of this compound Metal Complexes

While specific literature on the coordination complexes of this compound is scarce, a general method for the synthesis of metal complexes with the parent compound, phloroglucinol, can be adapted.[4] The following is a prospective protocol.

Experimental Protocol: General Synthesis of Transition Metal Complexes

Materials:

  • This compound

  • Metal(II) chloride or sulfate salt (e.g., CuCl₂, CoCl₂, NiSO₄, ZnCl₂)

  • Ethanol or Methanol

  • Deionized Water

  • Sodium Hydroxide solution (0.1 M)

Equipment:

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • pH meter or pH paper

  • Centrifuge and centrifuge tubes (optional)

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 2 mmol of this compound in 50 mL of ethanol in a Schlenk flask.

  • In a separate beaker, dissolve 1 mmol of the chosen metal salt in 20 mL of deionized water.

  • Slowly add the metal salt solution to the ligand solution with continuous stirring.

  • Adjust the pH of the mixture to 6-7 by the dropwise addition of 0.1 M sodium hydroxide solution. A precipitate should form.

  • Reflux the reaction mixture for 4-6 hours with continuous stirring.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitated complex by vacuum filtration, wash with ethanol and then with deionized water.

  • Dry the complex in a vacuum oven at 60 °C.

Characterization of Metal Complexes:

  • Elemental Analysis (C, H, N): To determine the ligand-to-metal ratio.

  • FT-IR Spectroscopy: To identify the coordination sites of the ligand. A shift in the O-H and N-O stretching frequencies is expected upon complexation.

  • UV-Vis Spectroscopy: To study the electronic transitions and geometry of the complex.

  • Molar Conductance: To determine the electrolytic nature of the complexes.

  • Magnetic Susceptibility: To determine the magnetic properties of the paramagnetic complexes.

  • Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes.

Potential Applications in Drug Development

Metal complexes of nitro-containing ligands are known to exhibit a range of biological activities, including antimicrobial and anticancer properties.[2][3] The coordination of this compound to metal ions could lead to synergistic effects, enhancing its therapeutic potential.

Antimicrobial Activity

Prospective Analysis: The presence of the nitro group, a known pharmacophore in several antimicrobial drugs, suggests that this compound and its metal complexes could exhibit significant antimicrobial activity.[2] Chelation can enhance the lipophilicity of the ligand, facilitating its transport across microbial cell membranes. The metal ion itself can also contribute to the antimicrobial effect by binding to essential enzymes or interfering with cellular processes.

Hypothetical Quantitative Data: The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for the ligand and its potential metal complexes against common bacterial and fungal strains. This data is for illustrative purposes to guide future experimental work.

CompoundStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Candida albicans (MIC in µg/mL)
This compound128256256
[Cu(C₆H₄NO₅)₂]·2H₂O326464
[Co(C₆H₄NO₅)₂]·2H₂O64128128
[Ni(C₆H₄NO₅)₂]·2H₂O64128128
[Zn(C₆H₄NO₅)₂]·2H₂O326464
Cytotoxic (Anticancer) Activity

Prospective Analysis: Many metal-based drugs exert their anticancer effects by interacting with DNA, inducing apoptosis, or inhibiting key enzymes involved in cancer cell proliferation. The planar aromatic structure of this compound could facilitate intercalation with DNA base pairs, and the coordinated metal ion could bind to the phosphate backbone or the bases themselves. The nitro group can also be reduced within hypoxic tumor environments to generate reactive oxygen species, leading to cancer cell death.

Hypothetical Quantitative Data: The following table shows hypothetical IC₅₀ values for the ligand and its potential metal complexes against a human cancer cell line (e.g., HeLa). This data is for illustrative purposes.

CompoundIC₅₀ in µM (HeLa cells)
This compound>100
[Cu(C₆H₄NO₅)₂]·2H₂O15
[Co(C₆H₄NO₅)₂]·2H₂O25
[Ni(C₆H₄NO₅)₂]·2H₂O30
[Zn(C₆H₄NO₅)₂]·2H₂O20

Visualizations

Workflow for Synthesis and Characterization

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_characterization Characterization Phloroglucinol Phloroglucinol Nitration Nitration (HNO₃/H₂SO₄) Phloroglucinol->Nitration Ligand 2-Nitrobenzene- 1,3,5-triol Nitration->Ligand Purification_L Recrystallization Ligand->Purification_L Complexation Complexation (Ethanol, pH 6-7) Purification_L->Complexation Metal_Salt Metal Salt (e.g., CuCl₂) Metal_Salt->Complexation Crude_Complex Crude Complex Complexation->Crude_Complex Purification_C Washing & Drying Crude_Complex->Purification_C Spectroscopy Spectroscopy (FT-IR, UV-Vis, NMR) Purification_C->Spectroscopy Analysis Elemental & Thermal Analysis Purification_C->Analysis Properties Molar Conductance & Magnetic Susceptibility Purification_C->Properties

Caption: Workflow for the synthesis and characterization of this compound and its metal complexes.

Proposed Coordination of this compound to a Metal Ion

Caption: Proposed bidentate coordination of two this compound ligands to a central metal ion.

Conclusion

This compound presents a promising, yet underexplored, ligand for the development of novel coordination complexes. Its synthesis from readily available starting materials and the potential for diverse coordination modes make it an attractive target for further research. The prospective antimicrobial and cytotoxic activities of its metal complexes warrant experimental investigation. The protocols and data presented in these application notes serve as a foundational guide for researchers to explore the rich coordination chemistry and potential therapeutic applications of this versatile ligand. Further studies are essential to isolate and characterize these complexes and to validate their biological activities in vitro and in vivo.

References

Application Notes and Protocols: Polymerization Reactions Involving 2-Nitrobenzene-1,3,5-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential polymerization reactions involving 2-Nitrobenzene-1,3,5-triol (also known as 2-nitrophloroglucinol). Due to the limited availability of direct polymerization studies on this specific monomer, this document presents detailed, plausible experimental protocols based on established polymerization methodologies for analogous phenolic and nitroaromatic compounds. The unique trifunctional hydroxyl and single nitro group make this compound a versatile building block for novel polymers with potential applications in drug delivery and biomaterials.[1]

Introduction

This compound possesses a unique chemical structure with three hydroxyl (-OH) groups and one nitro (-NO₂) group attached to a benzene ring. This arrangement of functional groups offers multiple pathways for polymerization, leading to polymers with diverse properties and potential applications. The hydroxyl groups are amenable to esterification and etherification reactions, forming polyesters and polyethers, respectively.[1] The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring and can also be chemically modified, for instance, by reduction to an amino group, to enable further polymerization routes such as the formation of polyamides.

The resulting polyphenolic and nitro-functionalized polymers are of significant interest in the field of drug development. Polyphenolic structures are known for their antioxidant and anti-inflammatory properties, and they can be engineered into nanoparticles and hydrogels for drug delivery.[2][3][4] The presence of the nitro group can be exploited for specific interactions or as a handle for further functionalization to attach targeting ligands or therapeutic agents.

Potential Polymerization Strategies

Several polymerization strategies can be envisioned for this compound, leveraging its reactive functional groups.

  • Polyester Synthesis: The three hydroxyl groups can react with dicarboxylic acids or their more reactive derivatives (e.g., acyl chlorides) to form cross-linked or hyperbranched aromatic polyesters.[1][5][6]

  • Polyether Synthesis: Under appropriate basic conditions, the hydroxyl groups can undergo nucleophilic substitution with dihaloalkanes or other electrophiles to yield polyethers.

  • Enzymatic Polymerization: Oxidative enzymes like peroxidases or laccases can catalyze the polymerization of phenols, offering a green and regioselective synthetic route.[7][8][9][10]

  • Post-Polymerization Modification: The nitro group can be reduced to an amine, which can then be used for subsequent polymerization or functionalization, for example, through amide bond formation.

Below are detailed protocols for plausible polymerization reactions of this compound.

Experimental Protocols

Protocol 1: Synthesis of a Hyperbranched Aromatic Polyester via Acid Chloride Polycondensation

This protocol describes the synthesis of a hyperbranched polyester by reacting this compound with a diacyl chloride.

Materials:

  • This compound

  • Terephthaloyl chloride

  • Pyridine (anhydrous)

  • N,N-Dimethylacetamide (DMAc, anhydrous)

  • Methanol

  • Acetone

  • Nitrogen gas supply

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Dropping funnel

  • Nitrogen inlet and outlet

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Set up the reaction apparatus under a nitrogen atmosphere.

  • In the three-neck flask, dissolve a specific molar quantity of this compound in anhydrous DMAc.

  • Add an equimolar amount of anhydrous pyridine to the solution to act as an acid scavenger.

  • In the dropping funnel, prepare a solution of terephthaloyl chloride (0.5 molar equivalents with respect to the hydroxyl groups of the triol) in anhydrous DMAc.

  • Cool the reaction flask to 0°C using an ice bath.

  • Slowly add the terephthaloyl chloride solution to the stirred triol solution over a period of 1 hour.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50°C for 24 hours.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the polymer thoroughly with methanol and then with acetone to remove unreacted monomers and oligomers.

  • Dry the polymer in a vacuum oven at 60°C to a constant weight.

Diagram of Experimental Workflow:

Polyester_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Polycondensation cluster_workup Polymer Isolation setup Assemble dry glassware under Nitrogen dissolve_triol Dissolve this compound and Pyridine in DMAc setup->dissolve_triol prepare_diacid Prepare Terephthaloyl chloride solution in DMAc dissolve_triol->prepare_diacid add_diacid Slowly add diacyl chloride solution prepare_diacid->add_diacid cool Cool reaction to 0°C cool->add_diacid react React at 50°C for 24h add_diacid->react precipitate Precipitate in Methanol react->precipitate filter Filter the polymer precipitate->filter wash Wash with Methanol and Acetone filter->wash dry Dry under vacuum wash->dry

Workflow for Hyperbranched Aromatic Polyester Synthesis.
Protocol 2: Enzymatic Oxidative Polymerization

This protocol outlines a method for the polymerization of this compound using a peroxidase enzyme.

Materials:

  • This compound

  • Horseradish peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Phosphate buffer (pH 7.0)

  • Methanol

  • Dialysis tubing (MWCO 1 kDa)

Equipment:

  • Beaker

  • Magnetic stirrer

  • pH meter

  • Syringe pump

  • Lyophilizer (freeze-dryer)

Procedure:

  • Dissolve this compound in phosphate buffer to a final concentration of 50 mM.

  • Add HRP to the solution to a final concentration of 1 mg/mL.

  • Stir the solution at room temperature.

  • Using a syringe pump, add a stoichiometric amount of hydrogen peroxide solution dropwise over a period of 8 hours.

  • Continue stirring the reaction mixture for an additional 16 hours after the H₂O₂ addition is complete.

  • Terminate the reaction by adding a small amount of sodium bisulfite.

  • Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 48 hours, changing the water every 8 hours to remove unreacted monomer and low molecular weight oligomers.

  • Freeze the dialyzed solution and lyophilize to obtain the dry polymer.

Diagram of Logical Relationships in Enzymatic Polymerization:

Enzymatic_Polymerization cluster_reaction_core Reaction Core Monomer 2-Nitrobenzene- 1,3,5-triol Radical_Formation Phenoxy Radical Formation Monomer->Radical_Formation Enzyme Horseradish Peroxidase (HRP) Activation Enzyme Activation Enzyme->Activation Oxidant Hydrogen Peroxide (H2O2) Oxidant->Activation Activation->Radical_Formation Coupling Radical Coupling (C-C and C-O) Radical_Formation->Coupling Polymer Polyphenolic Polymer Coupling->Polymer

Key steps in the enzymatic polymerization of this compound.

Quantitative Data Summary

The following table presents hypothetical but realistic data for polymers synthesized from this compound, based on typical values for analogous polymers.

Polymer TypeSynthesis MethodMolecular Weight (Mw, g/mol )Polydispersity Index (PDI)Glass Transition Temp. (Tg, °C)Decomposition Temp. (Td, °C)
Hyperbranched PolyesterAcid Chloride Polycondensation15,000 - 30,0002.5 - 4.0180 - 220> 350
Polyphenolic PolymerEnzymatic Polymerization5,000 - 15,0001.8 - 3.0150 - 190> 300

Application Notes in Drug Development

Polymers derived from this compound are anticipated to have several beneficial properties for drug development applications.

  • Drug Delivery Vehicles: The polyphenolic backbone can provide antioxidant and anti-inflammatory properties, which can be beneficial for treating diseases with an inflammatory component.[3][4] These polymers can be formulated into nanoparticles or micelles for the encapsulation and delivery of hydrophobic drugs, potentially improving their solubility and bioavailability.[11]

  • Hydrogel Formation: The presence of multiple hydroxyl groups allows for the formation of hydrogels through physical or chemical crosslinking. These hydrogels can be used for controlled drug release or as scaffolds in tissue engineering.[3]

  • Targeted Drug Delivery: The nitro group can be reduced to an amine, providing a reactive site for the conjugation of targeting moieties such as antibodies or peptides. This would allow for the specific delivery of a therapeutic payload to diseased cells or tissues, minimizing off-target effects.

  • Bioadhesives: The catechol-like structure of the triol, especially after potential modification, could impart bioadhesive properties, similar to mussel adhesive proteins. This could be useful for developing mucoadhesive drug delivery systems or tissue sealants.

Signaling Pathway Diagram (Hypothetical Application):

This diagram illustrates a hypothetical scenario where a polymer-drug conjugate, derived from this compound, is used for targeted cancer therapy.

Drug_Delivery_Pathway cluster_cellular_interaction Cellular Interaction PolymerDrug Polymer-Drug Conjugate (Targeting Ligand Attached) Receptor Cancer Cell Surface Receptor PolymerDrug->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome DrugRelease Drug Release (e.g., pH-sensitive) Endosome->DrugRelease DrugAction Drug Action on Intracellular Target DrugRelease->DrugAction Apoptosis Apoptosis (Cell Death) DrugAction->Apoptosis

References

Application Notes and Protocols: Electrochemical Studies of 2-Nitrobenzene-1,3,5-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrobenzene-1,3,5-triol, also known as 2-nitrophloroglucinol, is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its unique structure, featuring both electron-donating hydroxyl groups and an electron-withdrawing nitro group on an aromatic ring, imparts distinct electrochemical properties.[1] Understanding these properties is crucial for quality control, reaction monitoring, and the development of electrochemical sensors.

These application notes provide a detailed overview of the expected electrochemical behavior of this compound and protocols for its analysis using common electrochemical techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV).

Principle of Electrochemical Analysis

The electrochemical analysis of this compound is based on the redox activity of its functional groups. The nitro group (-NO₂) is readily reducible in a multi-electron, multi-proton process. The hydroxyl groups (-OH) are susceptible to oxidation. The presence of three hydroxyl groups is expected to increase the electron density of the aromatic ring, which may influence the reduction potential of the nitro group and the oxidation potential of the hydroxyl groups.

The electrochemical reduction of the nitro group typically proceeds through a series of intermediates, including the nitroso and hydroxylamine derivatives, ultimately leading to the formation of an amino group. The exact mechanism and the potentials at which these reactions occur are dependent on the experimental conditions, particularly the pH of the supporting electrolyte.

Data Presentation

Due to the limited availability of specific experimental data for this compound in the reviewed literature, the following tables present illustrative quantitative data based on the known electrochemical behavior of related nitroaromatic and polyhydroxylated aromatic compounds. These values should be considered as a starting point for experimental design and will require empirical validation.

Table 1: Illustrative Cyclic Voltammetry Data for the Reduction of this compound

ParameterValue (vs. Ag/AgCl)Conditions
Cathodic Peak Potential (Epc1)-0.65 V0.1 M Phosphate Buffer (pH 7.0), Scan Rate: 100 mV/s
Anodic Peak Potential (Epa1)-0.58 V0.1 M Phosphate Buffer (pH 7.0), Scan Rate: 100 mV/s
Cathodic Peak Potential (Epc2)-0.90 V0.1 M Phosphate Buffer (pH 7.0), Scan Rate: 100 mV/s
Peak Separation (ΔEp1)70 mV0.1 M Phosphate Buffer (pH 7.0), Scan Rate: 100 mV/s

Note: Epc1 and Epa1 may correspond to the quasi-reversible reduction of the nitro group to a nitroso intermediate. Epc2 likely represents the further irreversible reduction to a hydroxylamine or amine.

Table 2: Illustrative Differential Pulse Voltammetry Data for the Reduction of this compound

ParameterValue (vs. Ag/AgCl)Conditions
Peak Potential (Ep1)-0.62 V0.1 M Phosphate Buffer (pH 7.0), Pulse Amplitude: 50 mV, Pulse Width: 50 ms
Peak Potential (Ep2)-0.88 V0.1 M Phosphate Buffer (pH 7.0), Pulse Amplitude: 50 mV, Pulse Width: 50 ms
Limit of Detection (LOD)0.5 µMOptimized DPV parameters
Limit of Quantification (LOQ)1.5 µMOptimized DPV parameters

Experimental Protocols

Protocol 1: Cyclic Voltammetry (CV) Analysis of this compound

Objective: To investigate the redox behavior of this compound.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode cell (Working Electrode: Glassy Carbon Electrode; Reference Electrode: Ag/AgCl; Counter Electrode: Platinum wire)

  • This compound stock solution (10 mM in a suitable solvent, e.g., ethanol)

  • Supporting electrolyte: 0.1 M Phosphate Buffer Solution (pH 7.0)

  • Polishing materials for the working electrode (e.g., alumina slurry)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry to a mirror finish, rinse thoroughly with deionized water, and sonicate in ethanol and then deionized water.

  • Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and add a known volume of the supporting electrolyte.

  • Deoxygenation: Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a gentle stream of the inert gas over the solution during the experiment.

  • Blank Scan: Record a cyclic voltammogram of the supporting electrolyte alone to establish the background current over the desired potential range (e.g., from +0.2 V to -1.2 V).

  • Analyte Addition: Add a known volume of the this compound stock solution to the electrochemical cell to achieve the desired final concentration (e.g., 1 mM).

  • Data Acquisition: Record the cyclic voltammogram at a specific scan rate (e.g., 100 mV/s).

  • Scan Rate Dependence: Vary the scan rate (e.g., 25, 50, 100, 200, 400 mV/s) to investigate the nature of the electrochemical process (diffusion-controlled vs. adsorption-controlled).

  • Data Analysis: Analyze the resulting voltammograms to determine the peak potentials, peak currents, and peak separation.

Protocol 2: Differential Pulse Voltammetry (DPV) for Quantitative Analysis

Objective: To determine the concentration of this compound.

Materials:

  • Same as for Protocol 1.

Procedure:

  • Follow steps 1-5 from Protocol 1.

  • DPV Parameter Setup: Set the DPV parameters on the potentiostat. Typical parameters include:

    • Initial Potential: 0.0 V

    • Final Potential: -1.2 V

    • Pulse Amplitude: 50 mV

    • Pulse Width: 50 ms

    • Scan Increment: 4 mV

  • Data Acquisition: Record the differential pulse voltammogram.

  • Calibration Curve: Prepare a series of standard solutions of this compound with known concentrations in the supporting electrolyte. Record the DPV for each standard.

  • Data Analysis: Plot the peak current as a function of the concentration to construct a calibration curve.

  • Sample Analysis: Record the DPV of the unknown sample and determine its concentration using the calibration curve.

Mandatory Visualizations

G cluster_reduction Electrochemical Reduction Pathway A This compound (Ar-NO2) B Nitrosobenzene Intermediate (Ar-NO) A->B + 2e-, + 2H+ C Phenylhydroxylamine Intermediate (Ar-NHOH) B->C + 2e-, + 2H+ D 2-Aminobenzene-1,3,5-triol (Ar-NH2) C->D + 2e-, + 2H+

Caption: Proposed electrochemical reduction pathway of this compound.

G cluster_workflow Electrochemical Analysis Workflow prep 1. Electrode Preparation (Polishing & Cleaning) setup 2. Cell Assembly (WE, RE, CE in Electrolyte) prep->setup deoxygenate 3. Deoxygenation (Inert Gas Purge) setup->deoxygenate blank 4. Background Scan (Supporting Electrolyte) deoxygenate->blank analyte 5. Analyte Addition (this compound) blank->analyte measurement 6. Voltammetric Measurement (CV or DPV) analyte->measurement analysis 7. Data Analysis (Peak Potentials, Currents, Concentration) measurement->analysis

Caption: General workflow for the electrochemical analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Nitrobenzene-1,3,5-triol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Nitrobenzene-1,3,5-triol synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, also known as 2-nitrophloroglucinol.

Issue 1: Low or No Yield of the Desired Product

  • Question: I performed the nitration of phloroglucinol, but I obtained a very low yield of this compound, or no product at all. What could be the cause?

  • Answer: Low or no yield in the nitration of phloroglucinol can stem from several factors. The reaction is highly sensitive to temperature and the concentration of reagents.

    • Improper Temperature Control: The nitration of the highly activated phloroglucinol ring is a rapid and exothermic reaction.[1] If the temperature is not kept sufficiently low (ideally between 0-5°C), side reactions, including oxidation and decomposition of the starting material and product, can significantly reduce the yield.

    • Incorrect Reagent Stoichiometry: To achieve mono-nitration, it is crucial to use a controlled amount of the nitrating agent. An excess of nitric acid will lead to the formation of di- and tri-nitrated byproducts, reducing the yield of the desired mono-nitro compound.

    • Degradation of Starting Material: Phloroglucinol is susceptible to oxidation, especially under strongly acidic conditions if the temperature is not controlled. This can lead to the formation of colored impurities and a lower yield of the desired product.

Issue 2: Formation of a Mixture of Products (Over-nitration)

  • Question: My final product is a mixture containing di- and tri-nitrated phloroglucinol derivatives, not the pure mono-nitro compound. How can I improve the selectivity for this compound?

  • Answer: The formation of multiple nitrated products is a common issue due to the high reactivity of the phloroglucinol ring.

    • Excess Nitrating Agent: The most likely cause is an excess of the nitrating agent. The three hydroxyl groups on the benzene ring are strongly activating, making the ring highly susceptible to electrophilic substitution.[1] Careful control of the stoichiometry of nitric acid is essential for selective mono-nitration.

    • Elevated Reaction Temperature: Higher temperatures can increase the rate of subsequent nitration reactions, leading to the formation of polynitrated compounds. Maintaining a low and stable reaction temperature is critical for selectivity.

    • Slow Addition of Nitrating Agent: A slow, dropwise addition of the nitrating agent to the solution of phloroglucinol ensures that there is no localized high concentration of the nitrating species, which can promote over-nitration.

Issue 3: The Product is Darkly Colored and Difficult to Purify

  • Question: The crude product I isolated is a dark, tarry substance, and I am having difficulty purifying it. What causes this, and what purification methods are recommended?

  • Answer: The formation of dark-colored impurities is often due to oxidation and other side reactions.

    • Oxidative Side Reactions: Under the strongly acidic and oxidative conditions of nitration, the electron-rich phloroglucinol ring can be partially oxidized, leading to the formation of quinoidal species that can polymerize or degrade.

    • Purification Strategies:

      • Recrystallization: This is a common method for purifying solid organic compounds. Suitable solvents need to be determined experimentally, but ethanol, methanol, or mixtures with water may be effective.

      • Column Chromatography: For difficult-to-separate mixtures, column chromatography using silica gel can be an effective technique to isolate the desired mono-nitro product from starting material, polynitrated byproducts, and colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most established and scalable method is the direct electrophilic nitration of Benzene-1,3,5-triol (phloroglucinol).[1] This is typically carried out using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at low temperatures.[1]

Q2: Why is temperature control so critical in this synthesis?

A2: The nitration of phloroglucinol is a highly exothermic reaction. Without strict temperature control, typically maintaining the reaction at 0-5°C, several issues can arise:

  • Over-nitration: The rate of further nitration to di- and tri-nitro derivatives increases with temperature.

  • Oxidation: The electron-rich phloroglucinol ring is prone to oxidation by nitric acid at higher temperatures, leading to the formation of byproducts and a decrease in yield.

  • Safety: Uncontrolled exothermic reactions can be hazardous, especially on a larger scale.

Q3: What are the main byproducts to expect in this reaction?

A3: The primary byproducts are typically 2,4-dinitrobenzene-1,3,5-triol and 2,4,6-trinitrobenzene-1,3,5-triol (trinitrophloroglucinol) due to over-nitration. Oxidative degradation products can also be present, often as colored impurities.

Q4: Can I use a different nitrating agent?

A4: While a mixture of nitric acid and sulfuric acid is common, other nitrating agents can be used. For instance, using nitrate salts in concentrated sulfuric acid has been reported as a more controlled approach that can help minimize side reactions and improve the yield of the mono-nitrated product.[1]

Q5: Are there alternative synthesis routes that avoid direct nitration of phloroglucinol?

A5: Yes, alternative strategies have been explored to circumvent the challenges of direct nitration. One such approach involves a multi-step process starting from 1,3,5-triaminobenzene, which is then hydrolyzed to phloroglucinol and subsequently nitrated. However, the direct nitration of phloroglucinol remains the most common method.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a representative method for the mono-nitration of phloroglucinol. The key to success is the strict control of temperature and the stoichiometry of the nitrating agent.

Materials:

  • Phloroglucinol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled Water

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve phloroglucinol in concentrated sulfuric acid. Cool the solution to 0-5°C.

  • Separately, prepare a nitrating mixture by slowly adding the desired stoichiometric amount of concentrated nitric acid to a small amount of chilled concentrated sulfuric acid. A molar ratio of approximately 1:1 of phloroglucinol to nitric acid should be targeted for mono-nitration.

  • Slowly add the nitrating mixture dropwise to the phloroglucinol solution while vigorously stirring and maintaining the reaction temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional period (e.g., 30-60 minutes).

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the resulting precipitate (typically a yellow solid) and wash it with cold water to remove residual acid.

  • Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent.

Data Presentation

Table 1: Key Parameters for the Nitration of Phloroglucinol

ParameterRecommended ConditionRationalePotential Issue if Deviated
Temperature 0-5°CTo control the exothermic reaction and minimize side reactions.Over-nitration, oxidation, and reduced yield.
Molar Ratio (HNO₃:Phloroglucinol) ~1:1To favor mono-nitration.A higher ratio leads to di- and tri-nitration.
Addition of Nitrating Agent Slow, dropwiseTo prevent localized overheating and high concentrations of the nitrating agent.Increased formation of byproducts.
Reaction Medium Concentrated H₂SO₄To protonate nitric acid and generate the nitronium ion (NO₂⁺) electrophile.Inefficient nitration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start dissolve Dissolve Phloroglucinol in conc. H₂SO₄ start->dissolve prepare_nitrating_mix Prepare Nitrating Mix (HNO₃ + H₂SO₄) start->prepare_nitrating_mix cool_solution Cool to 0-5°C dissolve->cool_solution add_nitrating_mix Slowly add Nitrating Mix to Phloroglucinol solution (maintain < 5°C) cool_solution->add_nitrating_mix prepare_nitrating_mix->add_nitrating_mix stir_reaction Stir at 0-5°C add_nitrating_mix->stir_reaction quench Pour onto Ice stir_reaction->quench filter_product Filter Precipitate quench->filter_product wash_product Wash with Cold Water filter_product->wash_product dry_product Dry Crude Product wash_product->dry_product purify Purify (Recrystallization/ Column Chromatography) dry_product->purify end End purify->end troubleshooting_yield start Low Yield of This compound temp Improper Temperature Control (> 5°C) start->temp stoich Incorrect Stoichiometry (Excess HNO₃) start->stoich addition Rapid Addition of Nitrating Agent start->addition check_temp Ensure Reaction Temperature is 0-5°C temp->check_temp Leads to Oxidation & Over-nitration check_stoich Use ~1:1 Molar Ratio of HNO₃ to Phloroglucinol stoich->check_stoich Leads to Over-nitration slow_addition Add Nitrating Agent Slowly and Dropwise addition->slow_addition Causes Localized Overheating

References

Technical Support Center: Nitration of Phloroglucinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of phloroglucinol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and potential side products in the nitration of phloroglucinol?

The primary desired product in the nitration of phloroglucinol is typically 2,4,6-trinitrophloroglucinol (TNPG). However, due to the high reactivity of the phloroglucinol ring, several side products can form. The most common side reactions involve incomplete nitration, leading to the formation of mono- and di-nitrated phloroglucinol species.[1] Additionally, oxidative degradation of the phloroglucinol ring can occur under the harsh nitrating conditions, leading to the formation of complex byproducts and a reduction in the overall yield of the desired product.

Q2: My nitration reaction is resulting in a low yield of trinitrophloroglucinol (TNPG). What are the common causes and how can I troubleshoot this?

Low yields of TNPG are a common issue and can stem from several factors:

  • Incomplete Nitration: The formation of mono- and dinitrophloroglucinol is a significant cause of low TNPG yields. To favor complete nitration, ensure a sufficient excess of the nitrating agent is used and that the reaction is allowed to proceed for an adequate amount of time.

  • Oxidative Side Reactions: The strong oxidizing nature of the nitrating mixture (e.g., nitric acid and sulfuric acid) can lead to the degradation of the electron-rich phloroglucinol ring.[1] Maintaining a low reaction temperature is crucial to minimize these side reactions.

  • Poor Temperature Control: The nitration of phloroglucinol is a highly exothermic reaction.[1] Inadequate temperature control can lead to a runaway reaction, significantly increasing the rate of side reactions and potentially creating a hazardous situation. The use of an ice bath and slow, controlled addition of reagents is critical. For more precise control, continuous-flow reactors offer enhanced heat transfer capabilities.[1][2]

  • Precipitation of Intermediates: Partially nitrated intermediates may precipitate out of the reaction mixture, preventing further nitration. The use of ultrasound can help to homogenize the reaction mixture and improve the solubility of intermediates, thereby promoting complete nitration.[1][2]

Q3: The color of my reaction mixture is dark brown or black. What does this indicate?

A dark brown or black coloration is often an indication of significant oxidative degradation of the phloroglucinol starting material or the nitrated products. This is typically caused by excessive temperatures or a highly concentrated nitrating agent. To address this, ensure rigorous temperature control and consider using a more dilute nitrating solution or a milder nitrating agent.

Q4: How can I monitor the progress of my phloroglucinol nitration reaction?

High-performance liquid chromatography (HPLC) is an effective technique for monitoring the progress of the reaction. By taking aliquots from the reaction mixture at different time points, you can quantify the consumption of phloroglucinol and the formation of mono-, di-, and trinitrophloroglucinol. This allows for the optimization of reaction time to maximize the yield of the desired product. HPLC coupled with mass spectrometry (HPLC-MS/MS) can also be used for sensitive and specific detection of the target compounds.

Q5: What are the critical safety precautions to take during the nitration of phloroglucinol?

The nitration of phloroglucinol presents significant safety hazards that must be carefully managed:

  • Explosion Hazard: The product, 2,4,6-trinitrophloroglucinol (TNPG), is a high explosive and should be handled with extreme care.[3][4] Avoid isolating large quantities of dry TNPG if possible. If isolation is necessary, use appropriate personal protective equipment (PPE), including safety glasses, a face shield, and blast shielding.

  • Exothermic Reaction: The reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.[1] Always perform the reaction in a well-ventilated fume hood and have an appropriate cooling bath ready.

  • Corrosive Reagents: The nitrating agents, such as concentrated nitric acid and sulfuric acid, are highly corrosive.[1] Handle these reagents with appropriate gloves, lab coat, and eye protection. Ensure that an emergency shower and eyewash station are readily accessible.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of trinitrophloroglucinol (TNPG) Incomplete nitration (presence of mono- and di-nitro species).Increase the molar ratio of the nitrating agent to phloroglucinol. Increase the reaction time and monitor progress by HPLC.
Oxidative degradation of the phloroglucinol ring.Maintain a low reaction temperature (typically 5-10 °C).[4] Use a less concentrated nitrating mixture.
Poor temperature control leading to runaway side reactions.Ensure efficient cooling with an ice bath or a cryostat. Add the nitrating agent slowly and dropwise. For larger scales, consider using a continuous-flow reactor for superior heat management.[1][2]
Formation of a dark, tar-like substance Excessive reaction temperature causing polymerization and degradation.Immediately cool the reaction mixture. In future experiments, maintain a lower temperature and add reagents more slowly.
Nitrating agent is too concentrated.Use a more dilute solution of the nitrating agent.
Precipitation of solids during the reaction Precipitation of partially nitrated intermediates, hindering further reaction.Employ sonication to improve the homogeneity of the reaction mixture.[1][2] Consider a co-solvent to improve the solubility of all species, if compatible with the reaction conditions.
Inconsistent results between batches Variations in reagent quality or reaction setup.Use reagents from the same batch and of high purity. Standardize the reaction setup, including glassware, stirring speed, and addition rate.
Inaccurate temperature monitoring.Calibrate your thermometer and ensure the probe is correctly positioned within the reaction mixture.

Experimental Protocols

Batch Nitration of Phloroglucinol [3]

Caution: This reaction should only be performed by trained personnel in a controlled laboratory setting with appropriate safety measures in place due to the explosive nature of the product.

  • Preparation of Phloroglucinol Solution: Prepare a 1 M solution of phloroglucinol in concentrated sulfuric acid. Cool this solution in an ice bath.

  • Preparation of Nitrating Solution: Prepare a 1.5 M solution of ammonium nitrate in concentrated sulfuric acid.

  • Reaction: To the cooled phloroglucinol solution, add the ammonium nitrate solution dropwise while vigorously stirring. Maintain the internal reaction temperature below 10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 10 minutes.

  • Work-up: Pour the reaction mixture onto crushed ice. The product, trinitrophloroglucinol, will precipitate.

  • Isolation: Collect the solid product by filtration and wash it with cold 10% hydrochloric acid.

  • Drying: Dry the product with extreme care, avoiding heat and friction. It is often safer to use the wet product directly in subsequent steps if possible.

Visualizations

Nitration_Pathway Phloroglucinol Phloroglucinol MonoNitro Mononitrophloroglucinol Phloroglucinol->MonoNitro + HNO₃/H₂SO₄ Oxidation Oxidation Byproducts Phloroglucinol->Oxidation Excessive Temp./Conc. DiNitro Dinitrophloroglucinol MonoNitro->DiNitro + HNO₃/H₂SO₄ MonoNitro->Oxidation Excessive Temp./Conc. TNPG 2,4,6-Trinitrophloroglucinol (Desired Product) DiNitro->TNPG + HNO₃/H₂SO₄ DiNitro->Oxidation Excessive Temp./Conc. Troubleshooting_Logic Start Low Yield of TNPG IncompleteNitration Incomplete Nitration? Start->IncompleteNitration Oxidation Oxidation Occurring? IncompleteNitration->Oxidation No IncreaseReagents Increase Nitrating Agent Increase Reaction Time IncompleteNitration->IncreaseReagents Yes Precipitation Precipitation Observed? Oxidation->Precipitation No LowerTemp Lower Reaction Temperature Use Dilute Reagents Oxidation->LowerTemp Yes UseUltrasound Use Ultrasound Consider Co-solvent Precipitation->UseUltrasound Yes Success Improved Yield Precipitation->Success No IncreaseReagents->Success LowerTemp->Success UseUltrasound->Success

References

Overcoming solubility issues of 2-Nitrobenzene-1,3,5-triol in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Nitrobenzene-1,3,5-triol (also known as Nitrophloroglucinol). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a particular focus on its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound is a nitroaromatic compound derived from phloroglucinol.[1] Its structure includes a benzene ring with three hydroxyl groups and one nitro group, which gives it a unique chemical profile for applications in synthesis and materials science.[1] Key properties are summarized in the table below.

Q2: I am having difficulty dissolving this compound in my aqueous buffer for a biological assay. What should I do?

Directly dissolving this compound in aqueous buffers can be challenging due to its limited water solubility. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium. See the detailed protocols below for guidance on preparing stock and working solutions.

Q3: What are the best organic solvents for creating a stock solution of this compound?

Based on available data, Dimethyl Sulfoxide (DMSO) and Methanol are suitable solvents for preparing stock solutions, as this compound is slightly soluble in them. For its parent compound, phloroglucinol, ethanol, DMSO, and dimethylformamide (DMF) are effective. Given the structural similarity, these are also good starting points for this compound.

Q4: What is the maximum concentration of organic solvent, like DMSO, that is acceptable in a cell-based assay?

The tolerance of cell lines to organic solvents varies. Generally, for most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity. It is always recommended to perform a vehicle control experiment (your final assay medium containing the same concentration of the organic solvent as your test samples) to ensure the solvent itself does not affect the experimental outcome.

Q5: My compound precipitates out of solution when I dilute the stock solution into my aqueous buffer. How can I prevent this?

Precipitation upon dilution is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:

  • Lower the final concentration: The desired final concentration of the compound in your aqueous medium might be above its solubility limit. Try working with a lower concentration.

  • Increase the solvent concentration (with caution): A slightly higher percentage of the organic co-solvent in the final solution might help, but be mindful of its potential effects on your experimental system.

  • Use a different co-solvent: If DMSO is not working, you could try DMF or ethanol to prepare the stock solution.

  • pH adjustment: The solubility of phenolic compounds can be pH-dependent. If your experimental conditions allow, adjusting the pH of the final aqueous solution might improve solubility.

  • Gentle warming and sonication: Briefly warming the solution to 37°C or using a sonicator can help in dissolving the compound. However, be cautious about the compound's stability at higher temperatures.

Quantitative Data Summary

The following table summarizes the available solubility data for this compound and its parent compound, phloroglucinol.

CompoundSolventSolubility
This compound DMSOSlightly Soluble
MethanolSlightly Soluble
WaterWater Soluble
Phloroglucinol Ethanol~25 mg/mL
DMSO~15 mg/mL
Dimethylformamide (DMF)~30 mg/mL
Aqueous BuffersSparingly Soluble (~0.5 mg/mL in 1:1 DMF:PBS, pH 7.2)

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 171.11 g/mol )

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 1.71 mg of this compound and place it in a clean microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

  • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for a Cell-Based Assay

This protocol describes the dilution of the 10 mM stock solution to a final concentration of 10 µM in a cell culture medium, ensuring the final DMSO concentration is 0.1%.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Cell culture medium (e.g., DMEM)

  • Sterile microcentrifuge tubes or plates

Procedure:

  • Perform a serial dilution of the 10 mM stock solution. For example, first, dilute it 1:10 in DMSO to get a 1 mM intermediate stock.

  • To prepare the final 10 µM working solution, add 1 µL of the 1 mM intermediate stock solution to 99 µL of the cell culture medium.

  • Mix thoroughly by gentle pipetting or brief vortexing.

  • This will result in a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.

  • Prepare a vehicle control by adding 1 µL of DMSO to 99 µL of the cell culture medium.

  • Use the prepared working solution and vehicle control immediately in your experiment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start with solid this compound stock Prepare concentrated stock solution in organic solvent (e.g., DMSO) start->stock dilute Dilute stock solution into aqueous experimental buffer stock->dilute Key Dilution Step assay Perform biological assay dilute->assay data Data acquisition and analysis assay->data

Caption: A typical experimental workflow for using a poorly soluble compound.

troubleshooting_workflow start Compound precipitates upon dilution q1 Is the final concentration too high? start->q1 a1_yes Lower the final concentration q1->a1_yes Yes q2 Can the co-solvent concentration be increased? q1->q2 No end Proceed with experiment a1_yes->end a2_yes Increase co-solvent (e.g., DMSO < 0.5%) and run vehicle control q2->a2_yes Yes q3 Have you tried other methods? q2->q3 No a2_yes->end a3_yes Consider pH adjustment, gentle warming, or sonication q3->a3_yes Yes q3->end No, consult further a3_yes->end

Caption: A logical workflow for troubleshooting precipitation issues.

References

Optimizing reaction conditions for the derivatization of 2-Nitrobenzene-1,3,5-triol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the derivatization of 2-Nitrobenzene-1,3,5-triol.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of derivatizing this compound?

A1: Derivatization is a chemical modification process used to convert an analyte into a product that is better suited for a specific analytical technique. For this compound, derivatization is typically performed to:

  • Increase volatility and thermal stability for analysis by Gas Chromatography (GC). The three polar hydroxyl groups make the parent molecule non-volatile.

  • Enhance detectability for techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection by introducing a chromophore or fluorophore.

  • Improve ionization efficiency for Mass Spectrometry (MS) analysis.

Q2: What are the most common derivatization strategies for this compound?

A2: Given the presence of three hydroxyl groups, the most common derivatization strategies involve reacting these groups. These include:

  • Silylation: This process replaces the active hydrogen atoms of the hydroxyl groups with a trimethylsilyl (TMS) or other silyl groups, significantly increasing the molecule's volatility and thermal stability for GC analysis.[1]

  • Acylation: This method introduces an acyl group, which can improve chromatographic properties and can also be used to introduce a UV-absorbing or fluorescent tag for HPLC analysis.[1]

  • Alkylation/Methylation: This technique adds alkyl groups, such as methyl groups, to enhance volatility and stability for GC analysis.[2][3]

Q3: How does the nitro group affect the derivatization of the hydroxyl groups?

A3: The nitro group (-NO₂) is a strong electron-withdrawing group. This electronic effect can increase the acidity of the phenolic hydroxyl groups, potentially making them more reactive towards certain derivatizing agents under basic conditions. However, the overall reaction conditions will dictate the final outcome.

Q4: Can the nitro group itself be derivatized?

A4: Yes, the nitro group can be reduced to an amino group (-NH₂), which can then be further derivatized. This is a common strategy to introduce ionizable groups for enhanced detection by LC-MS.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the derivatization of this compound.

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Inactive/Degraded Reagent Use a fresh bottle of the derivatizing agent. Many reagents, especially silylating agents, are sensitive to moisture and should be stored under an inert atmosphere in a desiccator.
Presence of Moisture Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. Co-evaporate the sample with an anhydrous solvent like toluene to remove residual water.
Suboptimal Reaction Temperature Optimize the reaction temperature. For silylation with agents like BSTFA or MTBSTFA, temperatures between 60-80°C are common. For acylation, the optimal temperature can vary widely depending on the reagent. Start with room temperature and incrementally increase it.
Incorrect Reaction Time The reaction may be too slow or the product may be degrading over time. Perform a time-course study (e.g., analyzing aliquots at 30 min, 1 hr, 2 hr, 4 hr) to determine the optimal reaction time.
Incorrect pH or Catalyst Many derivatization reactions require a specific pH or the presence of a catalyst. For silylation, a catalyst like pyridine is often used. For acylation, a base is typically required to deprotonate the hydroxyl groups. Ensure the correct catalyst/base is being used at the appropriate concentration.
Issue 2: Incomplete Derivatization (Multiple Peaks in Chromatogram)
Potential Cause Recommended Solution
Insufficient Reagent Increase the molar excess of the derivatizing agent. Due to the presence of three hydroxyl groups, a significant excess of the reagent is often necessary to ensure complete derivatization.
Steric Hindrance The ortho-nitro group may cause steric hindrance, making one or more hydroxyl groups less accessible. Consider using a less bulky derivatizing agent or increasing the reaction temperature and time.
Reaction Equilibrium The reaction may be reversible. Try removing any byproducts formed during the reaction to drive the equilibrium towards the product side.
Issue 3: Presence of Side Products
Potential Cause Recommended Solution
Reaction with Solvent Ensure the solvent is inert and does not react with the derivatizing agent or the analyte.
Degradation of Analyte or Product The reaction conditions (e.g., high temperature, strong base/acid) may be too harsh. Try milder reaction conditions (lower temperature, weaker base/acid).
Oxidation The electron-rich aromatic ring is susceptible to oxidation.[4] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Silylation for GC-MS Analysis

This protocol describes a general procedure for the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

Materials:

  • This compound sample

  • BSTFA with 1% TMCS

  • Anhydrous pyridine

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Heating block or water bath

  • GC vials with inserts

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Accurately weigh approximately 1 mg of the this compound sample into a clean, dry GC vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 200 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes.

  • Cool the vial to room temperature.

  • Analyze a 1 µL aliquot by GC-MS.

Optimization Parameters:

ParameterRecommended RangeKey Considerations
Temperature 60 - 80°CHigher temperatures can accelerate the reaction but may lead to degradation.
Reaction Time 30 - 120 minutesMonitor for completeness to avoid under- or over-derivatization.
Reagent Volume 100 - 300 µLA sufficient excess is needed to derivatize all three hydroxyl groups.
Protocol 2: Acylation for HPLC-UV Analysis

This protocol outlines a general procedure for the acylation of this compound using 4-Nitrobenzoyl chloride to introduce a UV-active chromophore.

Materials:

  • This compound sample

  • 4-Nitrobenzoyl chloride

  • Anhydrous acetonitrile

  • Anhydrous triethylamine or pyridine (as a base)

  • Heating block or water bath

  • HPLC vials

Procedure:

  • Prepare a stock solution of this compound in anhydrous acetonitrile (e.g., 1 mg/mL).

  • In an HPLC vial, add 100 µL of the stock solution.

  • Add 50 µL of anhydrous triethylamine.

  • Add a solution of 4-Nitrobenzoyl chloride in anhydrous acetonitrile (e.g., 10 mg/mL) in excess.

  • Cap the vial and vortex.

  • Heat the reaction at 50°C for 30 minutes.[5][6]

  • Cool to room temperature.

  • Quench the reaction by adding a small amount of methanol to react with the excess 4-Nitrobenzoyl chloride.

  • Dilute the sample with the mobile phase and analyze by HPLC-UV.

Optimization Parameters:

ParameterRecommended RangeKey Considerations
pH/Base Basic conditions are required.The choice of base can influence the reaction rate and side product formation.
Temperature 40 - 60°CHigher temperatures may lead to degradation of the ester product.
Reaction Time 15 - 60 minutesMonitor for the disappearance of the starting material.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample This compound Sample Dissolve Dissolve in Anhydrous Solvent Sample->Dissolve AddReagent Add Derivatizing Agent (e.g., BSTFA, 4-Nitrobenzoyl chloride) Dissolve->AddReagent AddCatalyst Add Catalyst/Base (e.g., Pyridine, Triethylamine) AddReagent->AddCatalyst Heat Heat at Optimal Temperature AddCatalyst->Heat Quench Quench Reaction (if necessary) Heat->Quench Analyze Analyze by GC-MS or HPLC-UV Quench->Analyze

Caption: Experimental workflow for the derivatization of this compound.

Troubleshooting_Logic Start Start Derivatization CheckYield Low/No Yield? Start->CheckYield CheckPurity Incomplete Reaction? CheckYield->CheckPurity No Reagent Check Reagent Activity & Remove Moisture CheckYield->Reagent Yes CheckSideProducts Side Products Present? CheckPurity->CheckSideProducts No Stoichiometry Increase Reagent Excess CheckPurity->Stoichiometry Yes Success Successful Derivatization CheckSideProducts->Success No Harshness Use Milder Conditions CheckSideProducts->Harshness Yes Conditions Optimize Temp, Time, Catalyst Reagent->Conditions Conditions->Start Sterics Change Reagent/Conditions Stoichiometry->Sterics Sterics->Start Inert Use Inert Atmosphere Harshness->Inert Inert->Start

References

Technical Support Center: Storage and Handling of 2-Nitrobenzene-1,3,5-triol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the oxidation of 2-Nitrobenzene-1,3,5-triol during storage. The following information is compiled from best practices for the handling of air-sensitive and phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it susceptible to oxidation?

This compound, also known as 2-nitrophloroglucinol, is a multifunctional aromatic compound. Its structure includes a benzene ring with three hydroxyl (-OH) groups and one nitro (-NO₂) group. The three hydroxyl groups make the aromatic ring electron-rich, rendering it highly susceptible to oxidation.[1] Oxidation can lead to the formation of colored byproducts, such as quinoidal species, which can compromise the purity and integrity of the compound for experimental use.[1]

Q2: What are the ideal storage conditions for this compound?

To minimize oxidation and ensure the long-term stability of this compound, it is recommended to store it under an inert atmosphere, protected from light, and at a controlled temperature.

Q3: How does an inert atmosphere protect the compound?

An inert atmosphere, typically achieved by using gases like nitrogen or argon, displaces oxygen. Oxygen is a key reactant in the oxidation of phenolic compounds. By removing oxygen from the storage container, the rate of oxidative degradation can be significantly reduced. For the related compound nitrobenzene, storage under nitrogen is recommended for enhanced stability.

Q4: Why is protection from light important?

Exposure to light, particularly UV light, can provide the energy needed to initiate and accelerate oxidative reactions, a process known as photo-oxidation. To prevent this, it is best practice to store this compound in amber-colored vials or other light-blocking containers.[2]

Q5: What is the recommended storage temperature?

For many nitroaromatic compounds, a controlled room temperature of 15–25 °C is recommended.[3][4] For certain sensitive analogs, refrigeration may be suggested.[5] Storing at lower temperatures generally slows down the rate of chemical degradation. However, it is crucial to avoid freeze-thaw cycles, which can introduce moisture if not handled properly.

Q6: How can I tell if my sample of this compound has degraded?

A common sign of degradation is a change in the physical appearance of the compound, most notably a change in color.[5] Fresh, pure this compound is a solid, and significant discoloration (e.g., turning yellow or brown) can indicate the presence of oxidation products. For quantitative assessment, analytical techniques such as HPLC/UV or GC/MS can be employed to determine the purity of the sample.[6]

Troubleshooting Guide

Symptom Probable Cause Recommended Solution
Discoloration of the solid compound (e.g., yellowing or browning) Oxidation due to exposure to air and/or light.1. Handle the compound exclusively under an inert atmosphere (e.g., in a glove box). 2. Store in a tightly sealed, amber-colored vial. 3. Purge the vial with nitrogen or argon before sealing. 4. Consider repurification of the discolored material if a high-purity starting material is essential.
Inconsistent experimental results using the stored compound Partial degradation of the compound, leading to lower effective concentration and the presence of impurities.1. Verify the purity of the stored compound using an appropriate analytical method (e.g., HPLC, NMR). 2. If degradation is confirmed, use a fresh, unopened batch of the compound for critical experiments. 3. Review and improve storage and handling procedures to prevent future degradation.
Poor solubility compared to a fresh sample Formation of insoluble polymeric oxidation byproducts.1. Attempt to dissolve a small sample in the intended solvent. If insolubles are present, the material has likely degraded. 2. The compound may not be suitable for use if complete dissolution is required. It is advisable to use a fresh sample.

Storage Conditions Summary

Parameter Standard Recommendation Enhanced Precaution (for long-term storage)
Atmosphere Tightly sealed container.Inert atmosphere (Nitrogen or Argon).
Light Store in a dark place.Use amber glass vials and store in a light-proof secondary container.
Temperature 15 - 25 °C (Controlled Room Temperature).2 - 8 °C (Refrigerated). Allow to warm to room temperature before opening to prevent moisture condensation.
Container Chemically resistant, well-sealing vial.Vial with a PTFE-lined cap or a flame-sealed ampoule.

Experimental Protocols

Protocol for Storage Under Inert Atmosphere

This protocol describes the steps for aliquoting and storing this compound under an inert atmosphere to ensure its stability.

Materials:

  • This compound

  • Glove box with an inert atmosphere (Nitrogen or Argon)

  • Amber glass vials with PTFE-lined screw caps

  • Spatula

  • Analytical balance

Procedure:

  • Transfer the required equipment and a new bottle of this compound into the glove box antechamber.

  • Purge the antechamber with the inert gas according to the glove box operating procedures.

  • Move the items into the main glove box chamber.

  • Inside the glove box, open the main container of this compound.

  • Weigh the desired amount of the compound into pre-labeled amber vials.

  • Tightly seal the caps of the vials.

  • For added protection, wrap the cap-vial interface with parafilm.

  • Store the aliquoted vials under the recommended temperature and light-protected conditions.

Protocol for Accelerated Stability Study

This protocol provides a framework for conducting an accelerated stability study to predict the long-term stability of this compound.

Objective: To determine the degradation rate of this compound at elevated temperatures and extrapolate the shelf-life at recommended storage conditions.

Materials:

  • This compound samples stored under desired conditions (e.g., in air and under nitrogen).

  • Temperature-controlled stability chambers or ovens set to 40 °C and 60 °C.

  • A control sample stored at the recommended temperature (e.g., 4 °C).

  • HPLC-UV system or other suitable analytical instrument.

Procedure:

  • Prepare multiple, identical samples of this compound in vials. A subset of these should be prepared under an inert atmosphere.

  • Place the vials in the stability chambers at the elevated temperatures (40 °C and 60 °C) and in the control condition.

  • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each temperature condition.

  • Allow the vials to cool to room temperature.

  • Prepare a solution of known concentration from each vial and analyze its purity using a validated HPLC-UV method.

  • Quantify the amount of remaining this compound and any major degradation products.

  • Plot the concentration of this compound against time for each temperature to determine the degradation rate.

  • Use the Arrhenius equation to extrapolate the degradation rate at the recommended storage temperature and estimate the shelf-life.

Visualizations

Oxidation_Pathway Potential Oxidation of this compound A This compound C Quinoidal Species (Colored Byproducts) A->C Oxidation B Oxidizing Agent (e.g., O2, light, heat) B->C

Caption: Potential oxidation pathway of this compound.

Storage_Workflow Recommended Storage Workflow cluster_prep Preparation cluster_storage Storage A Receive Compound B Aliquot in Glove Box (Inert Atmosphere) A->B C Seal in Amber Vial B->C D Store at Controlled Temperature (e.g., 15-25°C or 2-8°C) C->D E Periodic Quality Control (e.g., HPLC analysis) D->E

Caption: Workflow for proper storage of this compound.

References

Troubleshooting peak tailing in HPLC analysis of 2-Nitrobenzene-1,3,5-triol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of 2-Nitrobenzene-1,3,5-triol.

Troubleshooting Guide: A Systematic Approach to Resolving Peak Tailing

Peak tailing in HPLC can compromise the accuracy and efficiency of your analysis, leading to decreased resolution and inaccurate quantification.[1][2] This guide provides a logical workflow to systematically identify and resolve the root cause of peak tailing for this compound.

G start Peak Tailing Observed for This compound q_all_peaks Are all peaks in the chromatogram tailing? start->q_all_peaks check_system Inspect HPLC System & Column Hardware q_all_peaks->check_system  Yes check_chemical Investigate Chemical Interactions & Method Parameters q_all_peaks->check_chemical  No fix_connections Check for loose fittings, excessive tubing length, or dead volume. Tighten connections and use narrow-bore tubing. check_system->fix_connections check_column_hardware Examine column for voids or blocked frits. fix_connections->check_column_hardware replace_column Replace column if a void is present or frit is irreversibly blocked. check_column_hardware->replace_column solution Symmetrical Peak Achieved replace_column->solution q_overload Is column overload a possibility? check_chemical->q_overload fix_overload Dilute sample or reduce injection volume. q_overload->fix_overload  Yes check_mobile_phase Evaluate Mobile Phase q_overload->check_mobile_phase  No fix_overload->solution q_ph Is mobile phase pH appropriate? check_mobile_phase->q_ph adjust_ph Adjust mobile phase pH to be at least 2 units away from the analyte's pKa. For phenolic compounds, a lower pH (e.g., 2.5-3.5) is often beneficial. q_ph->adjust_ph  No check_buffer Check Buffer q_ph->check_buffer  Yes adjust_ph->solution q_buffer Is buffer concentration adequate? check_buffer->q_buffer adjust_buffer Increase buffer concentration (e.g., 20-50 mM) to improve peak symmetry. q_buffer->adjust_buffer  No check_column_chem Consider Column Chemistry q_buffer->check_column_chem  Yes adjust_buffer->solution use_endcapped Use a modern, high-purity, end-capped C18 or a phenyl stationary phase for better peak shape with polar analytes. check_column_chem->use_endcapped use_endcapped->solution

Caption: A logical workflow for troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most likely causes of peak tailing for a polar, acidic compound like this compound?

A1: Peak tailing for polar phenolic compounds like this compound is often due to secondary interactions with the stationary phase.[3] The primary causes include:

  • Secondary Silanol Interactions: The phenolic hydroxyl groups of your analyte can interact with residual silanol groups on the surface of silica-based reversed-phase columns.[4][5] These interactions provide an additional retention mechanism, leading to peak tailing.[6]

  • Improper Mobile Phase pH: If the mobile phase pH is close to the pKa of the phenolic groups, both the ionized and non-ionized forms of the analyte will be present, causing peak distortion.[3][7] For acidic compounds, a mobile phase pH that is well below the pKa is recommended.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.[8][9]

  • Column Contamination or Degradation: The accumulation of strongly retained sample components or the degradation of the stationary phase can create active sites that cause tailing.[2][3]

Q2: How can I minimize secondary silanol interactions?

A2: To reduce unwanted interactions with silanol groups, consider the following strategies:

  • Use a Modern, End-Capped Column: Modern, high-purity silica columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less available for interaction.[1][6]

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will suppress the ionization of the silanol groups, minimizing their ability to interact with your analyte.[5][6]

  • Increase Buffer Concentration: Using a higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol groups.[2]

  • Use Mobile Phase Additives: In some cases, adding a tail-suppressing agent like triethylamine to the mobile phase can be effective, although this is less common with modern columns.[5]

Q3: What is the optimal mobile phase pH for analyzing this compound?

A3: The pH of the mobile phase is a critical factor for achieving good peak shape with ionizable compounds.[7][10] For an acidic compound like this compound, it is best to work at a pH that is at least 2 units below the pKa of the most acidic phenolic group to ensure it is in a single, non-ionized form.[11] A mobile phase pH in the range of 2.5 to 3.5, maintained with a suitable buffer (e.g., phosphate or formate), is often a good starting point.[4][11]

Q4: Could my sample preparation be causing peak tailing?

A4: Yes, improper sample preparation can contribute to peak tailing.[3] Key considerations include:

  • Sample Solvent: If your sample is dissolved in a solvent that is stronger than your mobile phase, it can cause peak distortion.[3][12] It is always best to dissolve your sample in the initial mobile phase.[12]

  • Sample Concentration: A highly concentrated sample can lead to column overload.[9] If you suspect this is the issue, try diluting your sample.[8]

  • Sample Cleanliness: Particulates or impurities in your sample can clog the column frit or contaminate the stationary phase, leading to poor peak shape.[9][12] Filtering your sample before injection is recommended.[12]

Summary of Troubleshooting Strategies

Potential Cause Recommended Solution(s) Relevant Peaks Affected
Secondary Silanol Interactions Use a modern end-capped or polar-embedded column.[1][13] Lower the mobile phase pH to ~2.5-3.5.[5][6] Increase buffer concentration (20-50 mM).[2]Analyte-specific (especially polar/basic compounds)
Improper Mobile Phase pH Adjust pH to be at least 2 units away from the analyte's pKa.[11] Use a buffer to maintain a stable pH.[4]Ionizable analytes
Column Overload Reduce the injection volume or dilute the sample.[8][9]Overloaded peak(s)
Column Contamination/Void Flush the column with a strong solvent.[6] Use a guard column.[2] Replace the column if a void has formed.[1]All peaks
Extra-Column Volume Use shorter, narrower internal diameter tubing.[2][9] Ensure all fittings are properly connected.[8]All peaks, especially early eluting ones
Sample Solvent Mismatch Dissolve the sample in the initial mobile phase.[3][12]Affected peak(s)

Experimental Protocol: HPLC Analysis of a Nitroaromatic Compound

This protocol provides a general methodology for the HPLC analysis of a nitroaromatic compound like this compound and can be adapted as a starting point for method development.

1. Chromatographic Conditions

Parameter Condition
HPLC System Standard Analytical HPLC/UHPLC System
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10% to 80% B15-18 min: Hold at 80% B18-19 min: 80% to 10% B19-25 min: Hold at 10% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

2. Mobile Phase Preparation

  • To prepare Mobile Phase A, add 1.0 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B is 100% HPLC-grade acetonitrile.

  • Degas both mobile phases for 15 minutes using an ultrasonic bath or an online degasser.[14]

3. Standard Solution Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a series of working standards by diluting with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).

4. Sample Preparation

  • Dissolve the sample in the initial mobile phase composition to a suitable concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulates.[12]

Visualization of Peak Tailing Mechanism

The following diagram illustrates how secondary interactions between an analyte and residual silanol groups on the HPLC stationary phase can lead to peak tailing.

Caption: Secondary interactions causing peak tailing.

References

Technical Support Center: Synthesis of 2-Nitrobenzene-1,3,5-triol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for the synthesis and scale-up of 2-Nitrobenzene-1,3,5-triol, also known as 2-nitrophloroglucinol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound? A1: The most established and scalable method is the direct electrophilic nitration of Benzene-1,3,5-triol (phloroglucinol).[1] This reaction is typically performed using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or a nitrate salt like ammonium nitrate in concentrated sulfuric acid.[1]

Q2: My reaction is turning dark brown or black, and the yield is poor. What is causing this? A2: Dark coloration often indicates oxidation and the formation of tar-like byproducts. The three hydroxyl groups on the phloroglucinol ring make it highly activated and susceptible to oxidation, especially if the reaction temperature is not strictly controlled or if the nitrating agent is too concentrated or added too quickly.[1]

Q3: I am getting significant amounts of di- and tri-nitrated byproducts instead of the desired mono-nitrated product. How can I improve selectivity? A3: The high reactivity of phloroglucinol makes over-nitration a common issue.[1] To favor mono-nitration, you should:

  • Maintain low temperatures: Keep the reaction temperature strictly controlled, typically below 10°C, using an ice bath.[2]

  • Control stoichiometry: Use a carefully measured amount of the nitrating agent (ideally 1 equivalent or slightly less).

  • Slow addition: Add the nitrating agent dropwise or in small portions to avoid localized areas of high concentration.

Q4: What are the primary safety hazards associated with scaling up this synthesis? A4: Scaling up nitration reactions presents significant risks.[3] Key hazards include:

  • Thermal Runaway: The reaction is highly exothermic. Without adequate cooling and control, the temperature can rise rapidly, leading to a dangerous runaway reaction.[3][4]

  • Explosive Intermediates: The formation of polynitrated compounds, particularly 2,4,6-trinitrophloroglucinol (TNPG), is a major concern as it is a potentially unstable and explosive intermediate.[5][6]

  • Corrosive and Toxic Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and hazardous.[4][7][8] The reaction can also produce toxic nitrogen oxide (NOx) gases.[3]

Q5: How can continuous flow chemistry mitigate the risks of this reaction during scale-up? A5: Continuous flow processing is a valuable alternative to traditional batch chemistry for nitrations.[9] Its advantages include:

  • Enhanced Safety: The small volume of the reactor minimizes the amount of hazardous material present at any one time, significantly reducing the risk of a thermal runaway.[5][6]

  • Superior Temperature Control: The high surface-area-to-volume ratio of microreactors allows for excellent heat dissipation and precise temperature control.[2]

  • Process Integration: It allows for the immediate use of hazardous intermediates like TNPG in a subsequent reaction step (e.g., hydrogenation) without the need for isolation.[2][5][6]

Q6: My product is precipitating in the reactor during a continuous flow synthesis. How can I prevent this? A6: Product or intermediate precipitation can lead to clogging in the narrow channels of a flow reactor.[2][5] This issue can often be resolved by immersing the tubular reactor in an ultrasound bath, which helps to homogenize the mixture and prevent solid buildup.[2][5][6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Target Product • Reaction temperature is too high, favoring side reactions. • Incomplete reaction due to insufficient time or reagent. • Over-nitration leading to byproducts. • Product loss during workup and purification.• Strictly maintain reaction temperature below 10°C for batch processes.[2] • Monitor reaction progress using TLC or HPLC. • Use precisely 1.0 equivalent of the nitrating agent. • Optimize the quenching and crystallization steps to minimize solubility losses.
Formation of Polynitrated Impurities • Excess nitrating agent was used. • Poor temperature control, allowing the reaction to proceed too quickly. • The nitrating agent was added too rapidly.• Carefully control the stoichiometry of the nitrating agent. • Ensure efficient cooling and stirring throughout the addition. • Add the nitrating agent dropwise over an extended period.
Uncontrolled Exotherm / Runaway Reaction • Inadequate cooling for the scale of the reaction. • Reagents were added too quickly. • Insufficient stirring leading to localized "hot spots".• Ensure the reactor is properly submerged in an ice/salt bath. • For scale-up, a robust reactor cooling system is mandatory.[3] • Always add the nitrating agent slowly and monitor the internal temperature. • Consider switching to a continuous flow setup for safer, large-scale synthesis.[9]
Product is Difficult to Purify • Presence of tarry byproducts from oxidation. • Mixture of mono-, di-, and tri-nitrated products. • Residual starting material.• Improve reaction selectivity by optimizing temperature and stoichiometry. • After quenching on ice, wash the crude solid with cold 10% HCl to remove certain impurities.[2] • Consider recrystallization from boiling water or column chromatography for final purification.[10]

Data Summary: Synthesis Parameters

The following table summarizes key quantitative data for the nitration of phloroglucinol. Note that specific yields for this compound are less commonly reported than for the trinitro- derivative, which is often a target product itself.

ParameterBatch SynthesisContinuous Flow Synthesis
Starting Material PhloroglucinolPhloroglucinol
Nitrating Agent HNO₃/H₂SO₄ or NH₄NO₃/H₂SO₄[1][2]NH₄NO₃/H₂SO₄[2]
Typical Temperature < 10 °C[2]40 °C (with sonication)[2]
Reported Yield (for Trinitrophloroglucinol) 80 - 91%[2][11]Up to 98% (determined by HPLC)[5]
Key Safety Considerations High risk of thermal runaway; potential for accumulation of explosive intermediates.[3][5]Significantly improved safety profile; avoids isolation of hazardous intermediates.[6][9]

Experimental Protocol: Laboratory-Scale Batch Synthesis

This protocol is adapted from established methods for the nitration of phloroglucinol and is aimed at maximizing the yield of the mono-nitro product.[2]

Materials:

  • Phloroglucinol

  • Concentrated Sulfuric Acid (98%)

  • Ammonium Nitrate

  • Deionized Water

  • Crushed Ice

Procedure:

  • Prepare Phloroglucinol Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, carefully dissolve 10 mmol of phloroglucinol in 10 mL of concentrated sulfuric acid.

  • Cool the Mixture: Place the flask in an ice/salt bath and cool the solution to 0-5°C with efficient stirring.

  • Prepare Nitrating Solution: In a separate beaker, carefully dissolve 10 mmol of ammonium nitrate in 10 mL of concentrated sulfuric acid. Allow this solution to cool.

  • Slow Addition: Using a dropping funnel, add the ammonium nitrate solution dropwise to the cooled phloroglucinol solution over 30-45 minutes. Crucially, ensure the internal reaction temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 15 minutes.

  • Quenching: Carefully and slowly pour the reaction mixture onto 100 g of crushed ice in a large beaker with stirring. A precipitate should form.

  • Isolation: Once all the ice has melted, collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral. A wash with cold 10% HCl can also be employed to remove certain impurities.[2]

  • Drying: Dry the resulting solid under vacuum to obtain the crude this compound. Further purification can be achieved by recrystallization.

Visualizations

Experimental Workflow Diagram

experimental_workflow prep_pg 1. Prepare Phloroglucinol in H₂SO₄ cool_reactor 3. Cool Reactor (0-5°C) prep_pg->cool_reactor prep_nitrating 2. Prepare Nitrating Agent (NH₄NO₃ in H₂SO₄) addition 4. Slow Dropwise Addition (T < 10°C) prep_nitrating->addition cool_reactor->addition reaction 5. Stir at 0-5°C (15 min) addition->reaction quench 6. Quench on Crushed Ice reaction->quench filtration 7. Isolate via Filtration quench->filtration washing 8. Wash Solid with Cold H₂O filtration->washing drying 9. Dry Under Vacuum washing->drying product Final Product: This compound drying->product

Caption: Workflow for the batch synthesis of this compound.

References

Technical Support Center: Managing the Exothermic Nitration of Benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the nitration of benzene derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively managing the exothermic nature of these reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your work.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the nitration of benzene derivatives in a question-and-answer format.

IssuePossible Cause(s)Recommended Action(s)
Rapid, Uncontrolled Temperature Increase (Runaway Reaction) 1. The rate of addition of the nitrating agent is too fast, causing heat generation to exceed the cooling capacity.[1][2] 2. Inadequate cooling from an improperly prepared or maintained cooling bath.[2] 3. Poor stirring leading to the formation of localized "hot spots".[2] 4. Use of a more concentrated nitrating agent than intended.[2]1. Immediately cease the addition of the nitrating agent.[2] 2. Enhance cooling by adding more ice or using a colder bath (e.g., ice-salt).[3] 3. Ensure vigorous and efficient stirring.[2] 4. If the temperature continues to rise, quench the reaction by pouring it into a large volume of crushed ice and water.[2][4]
Low or No Yield of Nitrated Product 1. The reaction temperature is too low, significantly slowing down the reaction rate.[3] 2. The nitrating agent is not sufficiently strong for the specific benzene derivative.[3] 3. The acids used (nitric and sulfuric) are decomposed or not concentrated enough.[3] 4. Inefficient mixing of immiscible reactants.[3]1. Cautiously and gradually increase the reaction temperature in small increments while closely monitoring.[3] 2. Employ a more potent nitrating system, such as increasing the concentration of sulfuric acid or using fuming sulfuric acid (oleum).[3] 3. Use fresh, concentrated acids to prepare the nitrating mixture.[3] 4. Increase the stirring speed to improve contact between the reactants.[3]
Formation of Dark Tar-like Byproducts 1. The reaction temperature is too high, leading to over-nitration and the formation of less stable dinitro or trinitro species.[2] 2. Oxidation of the benzene derivative by nitric acid, which is more probable at elevated temperatures.[2][3]1. Maintain a lower reaction temperature. For highly activated systems, temperatures between 0°C and 10°C are often recommended.[2] 2. Consider using a less concentrated nitrating agent.
Product Does Not Precipitate Upon Quenching The nitrated product is soluble in the acidic aqueous mixture or is a liquid/oil at the quenching temperature.[4]Perform a liquid-liquid extraction. Transfer the quenched reaction mixture to a separatory funnel and extract multiple times with a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).[4]
Formation of an Emulsion During Work-up Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion between the organic and aqueous layers.To break the emulsion, you can: - Add a saturated aqueous solution of sodium chloride (brine).[4] - Gently swirl or rock the separatory funnel instead of shaking vigorously.[4] - Allow the separatory funnel to stand undisturbed for an extended period.[4] - Pass the emulsified layer through a pad of celite or glass wool.[4]
Inseparable Mixture of Ortho and Para Isomers The electronic and steric effects of the substituent on the benzene ring direct nitration to both positions, and the isomers may have similar physical properties.Fractional crystallization can be employed if the solubilities of the isomers are significantly different in a particular solvent.[5] For example, the para isomer of nitrated bromobenzene is less soluble in hot 95% ethanol and will selectively crystallize upon cooling.[5]

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of benzene derivatives a highly exothermic reaction?

A1: The nitration of benzene derivatives is an electrophilic aromatic substitution reaction that is highly exothermic due to the formation of a very stable nitro-substituted aromatic ring and a molecule of water.[6] The overall enthalpy change for the reaction is significantly negative, resulting in the release of a substantial amount of heat.[6]

Q2: What are the primary risks associated with the exothermic nature of this reaction?

A2: The main risk is a "runaway reaction," where the heat generated by the reaction accelerates the reaction rate, which in turn produces even more heat.[3][6] This can lead to a rapid and uncontrolled increase in temperature and pressure, potentially causing a violent decomposition or even an explosion.[3]

Q3: Why is it crucial to maintain a low temperature during the nitration of benzene?

A3: Maintaining a low temperature is critical to prevent polysubstitution, where more than one nitro group is added to the benzene ring.[7][8] For instance, the nitration of benzene is typically carried out at a temperature not exceeding 50°C to favor the formation of nitrobenzene over dinitrobenzene.[7][9]

Q4: How does the substituent on the benzene ring affect the reaction conditions?

A4: The nature of the substituent significantly impacts the reactivity of the benzene ring and thus the required reaction conditions.

  • Activating Groups (e.g., -OH, -NH₂, -OR): These groups are electron-donating and make the benzene ring more reactive.[2] Nitration of these substrates often requires very low temperatures (e.g., -10°C to 5°C) to prevent oxidation and over-nitration.[3]

  • Deactivating Groups (e.g., -NO₂, -CN, -COOH): These groups are electron-withdrawing and make the benzene ring less reactive.[10] Nitration of these substrates requires more forcing conditions, such as higher temperatures (e.g., >60°C) and stronger nitrating agents.[3][10]

Q5: Why is concentrated sulfuric acid used in the nitrating mixture?

A5: Concentrated sulfuric acid acts as a catalyst.[7][8] It protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[11] The nitronium ion is the actual species that attacks the benzene ring.[7][11]

Q6: What is the purpose of quenching the reaction mixture in ice water?

A6: Quenching the reaction mixture in ice water serves two main purposes. Firstly, it rapidly cools the reaction, preventing thermal runaway and the formation of unwanted byproducts.[4] Secondly, it dilutes the acid mixture, which effectively stops the nitration reaction.[4] For many solid nitroaromatic compounds, this dilution also decreases their solubility, causing the crude product to precipitate.[4]

Q7: Why is it necessary to wash the organic extract with a basic solution like sodium bicarbonate?

A7: Washing the organic layer with a mild base like sodium bicarbonate solution is essential to neutralize and remove any residual strong acids (sulfuric and nitric acid).[4] This is crucial because the presence of acid can interfere with subsequent purification steps or cause product degradation.[4] This wash also helps to remove acidic byproducts.[4]

Data Presentation

Table 1: Recommended Temperature Ranges for Nitration of Benzene Derivatives

Substrate TypeExample(s)Recommended Temperature RangeRationale
Highly ActivatedPhenol, Aniline derivatives-10°C to 5°CPrevents oxidation and over-nitration due to high reactivity.[3]
Moderately Activated/DeactivatedToluene, Benzene0°C to 50°CBalances reaction rate with control over exotherm and prevention of dinitration.[3]
Strongly DeactivatedNitrobenzene>60°CRequires more forcing conditions to overcome the deactivating effect of the nitro group.[3]

Experimental Protocols

1. Preparation of the Nitrating Mixture

  • In a flask submerged in an ice bath, slowly and cautiously add a measured volume of concentrated sulfuric acid to a measured volume of concentrated nitric acid with continuous stirring.[12]

  • Allow the mixture to cool completely in the ice bath before use.[3]

2. General Procedure for Nitration of a Benzene Derivative

  • In a separate flask equipped with a magnetic stir bar and a thermometer, place the benzene derivative (either neat or dissolved in a suitable solvent).

  • Cool the flask containing the benzene derivative in an ice bath to the desired reaction temperature.[3]

  • Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the benzene derivative, ensuring the internal temperature does not exceed the recommended limit.[3][5]

  • After the addition is complete, continue stirring the reaction mixture in the cooling bath for the specified time to ensure the reaction goes to completion.[5]

3. Work-up and Isolation of the Product

  • Carefully pour the reaction mixture into a beaker containing a large volume of crushed ice and water with stirring.[4]

  • If a solid precipitate forms, collect the crude product by vacuum filtration using a Büchner funnel.[4]

  • Wash the solid product in the funnel with several portions of cold water until the filtrate is neutral to pH paper.[4]

  • If the product is an oil or does not precipitate, perform a liquid-liquid extraction as described in the troubleshooting guide.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[1][5]

Mandatory Visualizations

G cluster_0 Troubleshooting Runaway Nitration Reaction A Uncontrolled Temperature Rise Detected B Immediately Stop Addition of Nitrating Agent A->B C Increase Cooling Efficiency (Add more ice, use colder bath) B->C D Ensure Vigorous Stirring C->D E Temperature Stabilizes? D->E F Continue Reaction with Caution E->F Yes G EMERGENCY QUENCH Pour reaction mixture into a large volume of ice-water E->G No

Caption: Troubleshooting workflow for a runaway nitration reaction.

G cluster_1 Factors Influencing Regioselectivity in Nitration cluster_edg Electron Donating Groups (-OH, -OR, -Alkyl) cluster_ewg Electron Withdrawing Groups (-NO2, -CN, -COOH) cluster_halogens Halogens (-F, -Cl, -Br, -I) EDG Activate Ring OP_Directing Ortho, Para Directing EDG->OP_Directing EWG Deactivate Ring Meta_Directing Meta Directing EWG->Meta_Directing Halogen Deactivate Ring OP_Directing_Halogen Ortho, Para Directing Halogen->OP_Directing_Halogen

Caption: Influence of substituents on nitration regioselectivity.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Nitrobenzene-1,3,5-triol and Other Nitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 2-Nitrobenzene-1,3,5-triol against other common nitrophenols, including 2-nitrophenol, 4-nitrophenol, and 2,4-dinitrophenol. This objective analysis, supported by experimental data, aims to inform researchers on the nuanced differences in the chemical behavior of these compounds, which is critical for their application in synthesis, materials science, and drug development.

Executive Summary

The reactivity of nitrophenols is fundamentally governed by the electronic interplay between the hydroxyl (-OH) and nitro (-NO₂) functional groups, mediated by the aromatic ring. The number and position of these substituents dictate the acidity of the phenolic proton and the susceptibility of the nitro group to reduction, as well as the overall reactivity of the benzene ring towards electrophilic and nucleophilic attack.

This compound , also known as nitrophloroglucinol, presents a unique case with three electron-donating hydroxyl groups and one electron-withdrawing nitro group. This substitution pattern is expected to significantly influence its reactivity compared to simpler nitrophenols. While specific experimental data for this compound is scarce in the literature, its reactivity can be inferred from the established principles of physical organic chemistry. The three hydroxyl groups are anticipated to increase the electron density of the aromatic ring, thereby enhancing its reactivity towards electrophiles but potentially decreasing the acidity of any single hydroxyl group compared to phenols with multiple nitro groups.

Comparison of Acidity (pKa)

The acidity of a phenol is a direct measure of the stability of its corresponding phenoxide ion. Electron-withdrawing groups, such as the nitro group, stabilize the negative charge of the phenoxide ion through inductive and resonance effects, thus increasing the acidity (lowering the pKa). Conversely, electron-donating groups destabilize the phenoxide ion and decrease acidity.

CompoundStructurepKa
PhenolC₆H₅OH~10
2-NitrophenolO₂NC₆H₄OH7.23
4-NitrophenolO₂NC₆H₄OH7.15[1]
2,4-Dinitrophenol(O₂N)₂C₆H₃OH4.09[2]
2,4,6-Trinitrophenol (Picric Acid)(O₂N)₃C₆H₂OH0.38[3][4]
This compound O₂NC₆H₂(OH)₃ Not Experimentally Determined

Table 1: Comparison of pKa values for various nitrophenols.

Analysis:

The trend in the table clearly demonstrates that an increasing number of nitro groups leads to a significant increase in acidity. 2,4,6-Trinitrophenol (picric acid) is a strong acid due to the powerful electron-withdrawing effect of the three nitro groups, which extensively delocalize the negative charge of the phenoxide ion.

For This compound , the presence of three electron-donating hydroxyl groups would counteract the electron-withdrawing effect of the single nitro group. Therefore, its pKa is expected to be higher than that of 2-nitrophenol and 4-nitrophenol, making it a weaker acid. The overall effect on the acidity will depend on the balance between the inductive and resonance effects of all substituents.

Reactivity in Nitro Group Reduction

The reduction of the nitro group to an amino group is a fundamental reaction for nitrophenols, often utilized in the synthesis of dyes, pharmaceuticals, and other functional materials. The rate of this reaction is influenced by the electronic environment of the nitro group and the steric hindrance around it.

CompoundApparent Rate Constant (k_app) for ReductionConditions
4-Nitrophenol1.10 x 10⁻⁴ s⁻¹Au@[C₄C₁₆Im]Br catalyst, NaBH₄
2-Nitrophenol7.73 x 10⁻⁵ s⁻¹Au@[C₄C₁₆Im]Br catalyst, NaBH₄
2,4-DinitrophenolReduction to 2,4-diaminophenol observedAgNPs-Fe₂O₃ nanocatalyst, NaBH₄
This compound Not Experimentally Determined -

Table 2: Comparison of apparent rate constants for the reduction of nitrophenols.

Analysis:

Kinetic studies on the catalytic reduction of nitrophenols often use sodium borohydride (NaBH₄) as the reducing agent and metal nanoparticles as catalysts. The reaction is typically monitored by UV-Vis spectrophotometry.

The available data suggests that 4-nitrophenol is reduced faster than 2-nitrophenol under the same conditions. This can be attributed to the intramolecular hydrogen bonding in 2-nitrophenol between the hydroxyl and nitro groups, which can hinder the interaction of the nitro group with the catalyst surface.

For This compound , the presence of three hydroxyl groups is likely to increase the electron density on the aromatic ring, which could potentially decrease the rate of reduction of the electron-deficient nitro group. Furthermore, steric hindrance from the adjacent hydroxyl groups might also play a role in slowing down the reaction.

Experimental Protocols

Determination of pKa by UV-Vis Spectrophotometry

Principle: The acidic (protonated) and basic (deprotonated) forms of a phenol have different UV-Vis absorption spectra. By measuring the absorbance of a solution at a specific wavelength across a range of pH values, the ratio of the two forms can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values covering the expected pKa range of the nitrophenol.

  • Preparation of Stock Solution: Prepare a stock solution of the nitrophenol in a suitable solvent (e.g., ethanol or water).

  • Spectrophotometric Measurements:

    • For each buffer solution, add a small, constant volume of the nitrophenol stock solution to a cuvette.

    • Measure the UV-Vis spectrum of each solution.

    • Identify the wavelength of maximum absorbance for the basic form of the phenol (λ_max).

  • Data Analysis:

    • Plot the absorbance at λ_max against the pH.

    • The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

Kinetic Study of Nitro Group Reduction

Principle: The reduction of a nitrophenol to its corresponding aminophenol can be monitored by the change in its UV-Vis absorption spectrum over time. The disappearance of the nitrophenol peak or the appearance of the aminophenol peak can be used to determine the reaction rate.

Methodology:

  • Reaction Setup: In a quartz cuvette, mix a known concentration of the nitrophenol solution with a freshly prepared solution of a reducing agent (e.g., NaBH₄).

  • Initiation of Reaction: Add a catalyst (e.g., a colloidal solution of metal nanoparticles) to the cuvette to initiate the reduction.

  • Spectrophotometric Monitoring: Immediately start recording the UV-Vis spectra at regular time intervals.

  • Data Analysis:

    • Monitor the decrease in the absorbance of the nitrophenolate ion (typically around 400 nm).

    • Plot ln(A_t / A₀) versus time, where A_t is the absorbance at time t and A₀ is the initial absorbance.

    • The apparent rate constant (k_app) can be determined from the slope of the linear plot, assuming pseudo-first-order kinetics.

Visualizing Reactivity Principles

The following diagrams illustrate the key factors influencing the reactivity of nitrophenols.

Acidity_Influence cluster_substituents Substituent Effects cluster_phenoxide Phenoxide Ion Stability cluster_acidity Acidity (pKa) Electron-withdrawing Groups (EWG)\n(-NO2) Electron-withdrawing Groups (EWG) (-NO2) Stabilization Stabilization Electron-withdrawing Groups (EWG)\n(-NO2)->Stabilization stabilize negative charge Electron-donating Groups (EDG)\n(-OH) Electron-donating Groups (EDG) (-OH) Destabilization Destabilization Electron-donating Groups (EDG)\n(-OH)->Destabilization destabilize negative charge Increased Acidity\n(Lower pKa) Increased Acidity (Lower pKa) Stabilization->Increased Acidity\n(Lower pKa) Decreased Acidity\n(Higher pKa) Decreased Acidity (Higher pKa) Destabilization->Decreased Acidity\n(Higher pKa)

Caption: Influence of substituents on the acidity of phenols.

Reduction_Workflow A Prepare Nitrophenol and NaBH4 solution B Add Catalyst (e.g., Au Nanoparticles) A->B Initiate Reduction C Monitor Reaction by UV-Vis Spectrophotometry B->C Measure Absorbance Change D Plot ln(A/A₀) vs. Time C->D Data Processing E Calculate Apparent Rate Constant (k_app) D->E Determine Slope

Caption: Experimental workflow for kinetic analysis of nitrophenol reduction.

Conclusion

The reactivity of this compound, while not extensively documented, can be predicted based on the fundamental principles of organic chemistry. The presence of three hydroxyl groups is expected to make it a weaker acid compared to other nitrophenols with a single hydroxyl group and one or more nitro groups. Similarly, the electron-rich nature of its aromatic ring likely retards the rate of nitro group reduction.

For researchers and professionals in drug development, these differences are critical. The acidity of a molecule influences its solubility, membrane permeability, and interaction with biological targets. The reactivity of the nitro group is a key consideration for prodrug design, where its reduction can be used as an activation mechanism. The detailed experimental protocols provided in this guide offer a framework for quantitatively assessing the reactivity of this compound and other novel nitrophenol derivatives, enabling a more informed approach to their application in various scientific disciplines. Further experimental investigation into the specific properties of this compound is warranted to fully elucidate its chemical behavior and unlock its potential.

References

A Comparative Guide to the DFT Calculations of 2-Nitrobenzene-1,3,5-triol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Nitrobenzene-1,3,5-triol and its isomers using Density Functional Theory (DFT) calculations. The data presented herein is a representative summary derived from computational studies on similar nitroaromatic compounds and serves as a valuable resource for understanding the structural, electronic, and thermodynamic properties of these molecules.

Introduction

This compound, also known as nitrophloroglucinol, and its isomers are compounds of interest in medicinal chemistry and materials science due to their unique electronic and structural features.[1] DFT calculations offer a powerful in-silico approach to predict and compare the properties of these molecules, providing insights that can guide experimental research and drug development efforts.[2][3] This guide focuses on a comparative analysis of the parent compound and two of its isomers: 4-Nitrobenzene-1,2,3-triol and 5-Nitrobenzene-1,2,3-triol.

Data Presentation: A Comparative Analysis

The following table summarizes key quantitative data obtained from DFT calculations for this compound and its isomers. These values are representative of typical results obtained using the B3LYP functional with a 6-311++G(d,p) basis set, a common level of theory for such analyses.[4][5]

PropertyThis compound4-Nitrobenzene-1,2,3-triol5-Nitrobenzene-1,2,3-triol
IUPAC Name This compound4-Nitrobenzene-1,2,3-triol5-Nitrobenzene-1,2,3-triol
Molecular Formula C₆H₅NO₅C₆H₅NO₅C₆H₅NO₅
Calculated Dipole Moment (Debye) 4.55.83.2
HOMO Energy (eV) -7.2-7.5-7.1
LUMO Energy (eV) -3.1-3.5-2.9
HOMO-LUMO Gap (eV) 4.14.04.2
Calculated Enthalpy (Hartree) -683.125-683.129-683.122
Calculated Gibbs Free Energy (Hartree) -683.078-683.082-683.075

Note: The data presented in this table is illustrative and based on typical computational results for similar nitroaromatic compounds. Actual values may vary depending on the specific level of theory and basis set used in the calculation.

Experimental Protocols: DFT Calculation Methodology

The following outlines a standard protocol for performing DFT calculations on this compound and its isomers, consistent with methodologies reported in the literature for similar compounds.[3][6]

1. Molecular Structure Preparation:

  • The initial 3D structures of this compound and its isomers are built using molecular modeling software.

2. Geometry Optimization:

  • The geometries of the molecules are optimized to find the lowest energy conformation.

  • Level of Theory: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used for its balance of accuracy and computational cost.[2][3]

  • Basis Set: 6-311++G(d,p). This basis set provides a good description of the electronic structure for organic molecules containing heteroatoms.

3. Frequency Calculations:

  • Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

  • These calculations also provide thermodynamic data such as enthalpy and Gibbs free energy.

4. Electronic Property Calculations:

  • Following successful geometry optimization, electronic properties are calculated.

  • This includes the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular dipole moment.

5. Software:

  • Commonly used quantum chemistry software packages for these types of calculations include Gaussian, ORCA, or Spartan.

Mandatory Visualization: DFT Calculation Workflow

The following diagram illustrates the general workflow for performing DFT calculations as described in the experimental protocol.

DFT_Workflow start Start: Define Molecular Structure mol_build 1. Build Initial 3D Structure start->mol_build geom_opt 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation geom_opt->freq_calc check_minima Check for Imaginary Frequencies freq_calc->check_minima thermo_prop 5. Extract Thermodynamic Properties (Enthalpy, Gibbs Free Energy) freq_calc->thermo_prop is_minimum True Minimum? check_minima->is_minimum No reoptimize Re-optimize Structure check_minima->reoptimize Yes elec_prop 4. Calculate Electronic Properties (HOMO, LUMO, Dipole Moment) is_minimum->elec_prop reoptimize->geom_opt analysis 6. Data Analysis and Comparison elec_prop->analysis thermo_prop->analysis end End: Comparative Analysis Complete analysis->end

Caption: A generalized workflow for DFT calculations on nitrobenzene-triol isomers.

References

A Comparative Analysis of the Biological Activities of 2-Nitrobenzene-1,3,5-triol and 1,3,5-Trinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 2-Nitrobenzene-1,3,5-triol and 1,3,5-trinitrobenzene. Due to the limited availability of direct experimental data for this compound, this comparison combines established experimental data for 1,3,5-trinitrobenzene with scientifically inferred potential activities for this compound based on its chemical structure and the known properties of related compounds.

Executive Summary

1,3,5-Trinitrobenzene (TNB) is a well-studied nitroaromatic compound with established toxicity, including acute lethality, cytotoxicity, and the ability to induce methemoglobinemia. It is also recognized as a mutagen. In stark contrast, direct experimental data on the biological activities of this compound is not extensively available in public literature. However, its chemical structure, featuring both a nitro group and a phloroglucinol (benzene-1,3,5-triol) backbone, suggests a distinct and potentially contrasting biological profile. It is hypothesized that this compound may exhibit antioxidant and antimicrobial properties characteristic of polyphenols, while the single nitro group implies a lower order of toxicity compared to the trinitrated TNB.

Quantitative Data Comparison

The following table summarizes the available quantitative data for the biological activity of 1,3,5-Trinitrobenzene. No direct experimental quantitative data for this compound has been identified in the reviewed literature.

Biological ActivityTest SystemEndpointResult for 1,3,5-Trinitrobenzene
Acute Oral Toxicity Rat (Fischer 344)LD50284 mg/kg (combined sexes)[1]
RatLD50275 mg/kg[2]
MouseLD50804 mg/kg (combined sexes)[1]
Cytotoxicity Rat AstrocytesTC50 (24h exposure)16 µM[3]
Metabolic Inhibition Rat AstrocytesIC50 (24h exposure)29 µM[3]
Mutagenicity Salmonella typhimurium (Ames Test)Mutagenic PotentialPositive

Inferred Biological Activities of this compound

Based on its chemical structure, the following biological activities can be inferred for this compound:

  • Antioxidant Activity: The 1,3,5-triol moiety is characteristic of phloroglucinol and other polyphenolic compounds, which are known to be potent antioxidants.[4][5][6] These compounds can scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. The presence of the nitro group, an electron-withdrawing group, may modulate this antioxidant potential.

  • Antimicrobial Activity: Phloroglucinol and its derivatives have demonstrated both antibacterial and antiviral properties.[4][6][7] It is plausible that this compound could exhibit similar antimicrobial effects.

  • Reduced Cytotoxicity compared to TNB: The presence of a single nitro group, as opposed to three in TNB, suggests that this compound would likely be significantly less cytotoxic. The toxicity of nitroaromatic compounds is often linked to the number of nitro groups.

  • Potential for Methemoglobinemia: While likely less potent than TNB, as a nitroaromatic compound, this compound still has the potential to induce methemoglobinemia through the oxidative effects of its metabolites on hemoglobin.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Ames Test for Mutagenicity

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[8][9]

Principle: The assay utilizes strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it for growth. The test substance is incubated with the bacterial culture, and if it is a mutagen, it will cause a reverse mutation in the histidine gene, allowing the bacteria to regain the ability to synthesize histidine (His+). These reverted bacteria will then grow on a histidine-deficient medium, forming visible colonies.

Protocol Outline:

  • Strain Preparation: Inoculate a fresh colony of a suitable Salmonella typhimurium strain (e.g., TA98, TA100) into nutrient broth and incubate overnight at 37°C with shaking.[10]

  • Test Compound Preparation: Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO, water).[10]

  • Metabolic Activation (Optional): For compounds that may become mutagenic after metabolism, a rat liver extract (S9 fraction) is included in the assay.[10]

  • Exposure: In a test tube, combine the bacterial culture, the test compound dilution (or a positive/negative control), and either the S9 mix or a buffer.[10]

  • Plating: Mix the contents of the test tube with molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions) and pour onto a minimal glucose agar plate.[11]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[10]

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.

Methemoglobinemia Assay (Spectrophotometric Method)

This assay measures the concentration of methemoglobin in the blood.

Principle: Methemoglobin (MetHb) has a characteristic absorbance peak at 630 nm. The concentration of MetHb in a blood sample can be determined by measuring the absorbance of a hemolysate at this wavelength before and after the addition of a reducing agent that converts MetHb to hemoglobin.

Protocol Outline:

  • Sample Preparation: Collect whole blood in an appropriate anticoagulant (e.g., heparin). Prepare a hemolysate by lysing the red blood cells in a hypotonic buffer.

  • Initial Absorbance Reading: Dilute the hemolysate in a phosphate buffer and measure the absorbance at 630 nm using a spectrophotometer.[12]

  • Reduction of Methemoglobin: Add a reducing agent, such as sodium dithionite, to the cuvette to convert the MetHb to deoxyhemoglobin.

  • Final Absorbance Reading: After the reaction is complete, measure the absorbance at 630 nm again.

  • Calculation: The change in absorbance is proportional to the amount of MetHb in the sample. The percentage of methemoglobin can be calculated using a standard formula that takes into account the extinction coefficients of MetHb and hemoglobin.

Visualizations

Experimental Workflow Diagrams

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis strain_prep Bacterial Strain Culture (His-) mixing Combine Strain, Compound & S9 Mix strain_prep->mixing compound_prep Test Compound Dilutions compound_prep->mixing s9_prep S9 Mix (Metabolic Activation) s9_prep->mixing add_agar Add to Top Agar mixing->add_agar plate Pour onto Minimal Agar Plate add_agar->plate incubation Incubate (37°C, 48-72h) plate->incubation count Count Revertant Colonies (His+) incubation->count result Determine Mutagenicity count->result

Caption: Workflow for the Ames Test for Mutagenicity.

Methemoglobinemia_Assay_Workflow cluster_sample_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_calculation Calculation blood_sample Whole Blood Sample hemolysis Prepare Hemolysate blood_sample->hemolysis initial_abs Measure Initial Absorbance (630 nm) hemolysis->initial_abs add_reductant Add Reducing Agent initial_abs->add_reductant final_abs Measure Final Absorbance (630 nm) add_reductant->final_abs calculate Calculate % MetHb from Absorbance Change final_abs->calculate result Methemoglobin Concentration calculate->result

Caption: Workflow for Spectrophotometric Methemoglobinemia Assay.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Nitrobenzene-1,3,5-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2-Nitrobenzene-1,3,5-triol, also known as nitrophloroglucinol, is critical in various research and development settings, including pharmaceutical synthesis and environmental monitoring. This guide provides a comparative analysis of suitable analytical methods for the validation of this compound, presenting supporting data and detailed experimental protocols to aid in method selection and implementation.

Methodology Comparison: HPLC-UV, GC-MS, and UV-Vis Spectrophotometry

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely used and robust technique for the analysis of nitroaromatic compounds.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, particularly for volatile and semi-volatile compounds.[4][5] UV-Vis Spectrophotometry provides a simpler and more accessible method, though it may lack the specificity of chromatographic techniques.

The selection of an optimal analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. A summary of the expected performance characteristics for the validation of these methods for this compound is presented below.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98-102%97-103%95-105%
Precision (%RSD) < 2%< 3%< 5%
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL rangeµg/mL range
Limit of Quantification (LOQ) ng/mL rangeng/mL rangeµg/mL range
Specificity High (Separation from impurities)Very High (Mass fragmentation)Low to Medium
Robustness HighMedium to HighHigh

Experimental Protocols

A detailed protocol for a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is provided below. Stability-indicating methods are crucial for demonstrating that the analytical procedure can accurately measure the analyte of interest in the presence of its degradation products.[6][7][8]

Stability-Indicating RP-HPLC-UV Method for this compound

This method is designed to separate this compound from potential impurities and degradation products.

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Methanol and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards in the desired concentration range (e.g., 1-50 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Forced Degradation Studies:

To establish the stability-indicating nature of the method, forced degradation studies should be performed.[9][10]

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 2 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After degradation, samples should be neutralized (if necessary) and diluted to the target concentration for analysis. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.

Visualizing the Workflow and a Hypothetical Pathway

To better illustrate the processes involved, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis MD1 Define Analytical Requirements MD2 Select Analytical Technique (e.g., HPLC) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 V1 Specificity (Forced Degradation) MD3->V1 Transfer to Validation V2 Linearity & Range V1->V2 V3 Accuracy (% Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 RA1 Sample Analysis V6->RA1 Implement Validated Method RA2 Data Reporting RA1->RA2

Caption: Workflow for Analytical Method Validation.

This compound can be synthesized via the nitration of phloroglucinol (Benzene-1,3,5-triol).[11] The following diagram illustrates this key synthetic step.

Synthesis_Pathway Phloroglucinol Benzene-1,3,5-triol (Phloroglucinol) Product This compound Phloroglucinol->Product Electrophilic Nitration NitratingAgent Nitrating Agent (e.g., HNO₃/H₂SO₄) NitratingAgent->Product

Caption: Synthesis of this compound.

References

A Comparative Analysis of the Chelating Potential of 2-Nitrobenzene-1,3,5-triol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the anticipated chelating properties of 2-Nitrobenzene-1,3,5-triol. While direct experimental data on the chelation behavior of this specific compound is not extensively available in current literature, this document extrapolates its potential based on the known properties of its parent compound, phloroglucinol, and other related nitro-substituted phenolic compounds. We present a theoretical framework for its chelating action, compare it with established chelating agents, and provide detailed experimental protocols to facilitate further research and validation.

Introduction to this compound

This compound, also known as 2-nitrophloroglucinol, is a derivative of phloroglucinol, a compound known to form metal complexes.[1][2] Its molecular structure, featuring three hydroxyl (-OH) groups and a nitro (-NO2) group attached to a benzene ring, suggests a strong potential for metal chelation. The hydroxyl groups can act as proton donors, and the oxygen atoms can coordinate with metal ions, while the electron-withdrawing nitro group can influence the acidity of the hydroxyl protons and the stability of the resulting metal complex.

Theoretical Chelating Properties

The presence of multiple hydroxyl groups in a meta disposition on the benzene ring, combined with a nitro group, suggests that this compound could act as a multidentate ligand, forming stable complexes with various metal ions. The potential chelation sites are the oxygen atoms of the hydroxyl groups. The nitro group's influence on the electronic properties of the ring could enhance the acidity of the phenolic protons, potentially allowing for chelation at a lower pH compared to phloroglucinol.

Comparative Analysis with Alternative Chelating Agents

To provide a context for the potential efficacy of this compound as a chelating agent, we compare its expected properties with those of well-characterized chelators. The following table summarizes key properties of related compounds.

CompoundStructureKnown Chelating PropertiesPotential Advantages of this compound
Phloroglucinol Benzene-1,3,5-triolForms complexes with various metal ions, including Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II).[2]The nitro group may enhance the stability of the metal complexes and alter selectivity towards specific metal ions.
Nitroxoline 5-nitro-8-hydroxyquinolineA known antibacterial agent whose activity is linked to its metal chelating properties.[3]The presence of three hydroxyl groups in this compound could lead to the formation of more stable, multidentate complexes.
Catechol Benzene-1,2-diolA well-known chelating agent that forms stable complexes with a wide range of metal ions.The 1,3,5-triol arrangement might offer different coordination geometries and selectivity compared to the ortho-dihydroxy arrangement of catechol.
EDTA Ethylenediaminetetraacetic acidA powerful, non-specific hexadentate chelating agent widely used in various applications.This compound, as a smaller, aromatic molecule, may have better cell permeability and different biological interactions.

Experimental Protocols for Characterization of Chelating Properties

To validate the theoretical chelating properties of this compound, the following experimental protocols are recommended.

Potentiometric Titration for Determination of Stability Constants

Objective: To determine the protonation constants of this compound and the stability constants of its metal complexes.

Methodology:

  • Prepare a solution of this compound of known concentration in a suitable solvent (e.g., a water-dioxane mixture).

  • Add a known concentration of a strong acid (e.g., HClO4) to protonate all basic sites.

  • Titrate the solution with a standardized solution of a strong base (e.g., NaOH) in the absence and presence of a metal ion of interest (e.g., Cu(II), Fe(III), Zn(II)).

  • Monitor the pH of the solution using a calibrated pH meter after each addition of the base.

  • Plot the pH versus the volume of base added to generate titration curves.

  • Use a suitable software package (e.g., HYPERQUAD) to analyze the titration data and calculate the protonation and stability constants.

UV-Visible Spectrophotometry for Stoichiometry and Binding Constant Determination

Objective: To determine the stoichiometry of the metal-ligand complex and its binding constant.

Methodology:

  • Prepare a series of solutions containing a fixed concentration of the metal ion and varying concentrations of this compound.

  • Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range.

  • Analyze the changes in the absorption spectra to determine the stoichiometry of the complex using methods such as the mole-ratio method or Job's plot.

  • Calculate the binding constant from the spectrophotometric data using appropriate equations, such as the Benesi-Hildebrand equation.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Objective: To determine the thermodynamic parameters (ΔH, ΔS, and Ka) of the binding reaction between this compound and a metal ion.

Methodology:

  • Load a solution of the metal ion into the sample cell of the ITC instrument.

  • Fill the injection syringe with a solution of this compound.

  • Perform a series of injections of the ligand solution into the metal ion solution while monitoring the heat change.

  • Integrate the heat-change peaks to generate a binding isotherm.

  • Fit the binding isotherm to a suitable binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.

Visualizing Experimental Workflows and Molecular Interactions

To further clarify the proposed experimental procedures and the potential molecular interactions, the following diagrams are provided.

Experimental_Workflow_Potentiometric_Titration cluster_preparation Solution Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Ligand Solution (this compound) D Titrate Ligand with Base (Protonation Constants) A->D E Titrate Ligand + Metal with Base (Stability Constants) A->E B Prepare Metal Ion Solution B->E C Prepare Standard Acid and Base C->D C->E F Generate Titration Curves D->F E->F G Calculate Constants (e.g., using HYPERQUAD) F->G

Caption: Workflow for Potentiometric Titration.

Experimental_Workflow_UV_Vis_Spectrophotometry cluster_preparation Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Solutions with Fixed [Metal] and Varying [Ligand] B Record UV-Vis Spectra A->B C Mole-Ratio Plot or Job's Plot for Stoichiometry B->C D Benesi-Hildebrand Plot for Binding Constant B->D

Caption: Workflow for UV-Vis Spectrophotometry.

Chelation_Pathway cluster_reactants Reactants cluster_product Product L This compound (Ligand) C [M(Ligand)] Complex L->C Chelation M Metal Ion (Mn+) M->C

Caption: Proposed Chelation Pathway.

Conclusion

While direct experimental evidence for the chelating properties of this compound is currently lacking, its chemical structure strongly suggests its potential as a chelating agent. This guide provides a theoretical framework, a comparative analysis with known chelators, and detailed experimental protocols to encourage and facilitate further investigation into this promising compound. The provided workflows and diagrams offer a clear path for researchers to systematically evaluate its efficacy and potentially unlock new applications in fields ranging from medicinal chemistry to materials science.

References

X-ray Diffraction Analysis of 2-Nitrobenzene-1,3,5-triol Adducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystal structure of a 2-Nitrobenzene-1,3,5-triol (NBT) adduct as determined by single-crystal X-ray diffraction. Due to the limited availability of public crystallographic data for multiple NBT adducts or the parent NBT molecule, this guide will focus on the detailed analysis of the well-characterized adduct of this compound with 1,2-bis(4-pyridyl)ethane (BPE) and will use the parent NBT as a baseline for comparison where structural data is inferred.

Introduction

This compound, also known as 2-nitrophloroglucinol, is a versatile aromatic compound with a unique substitution pattern of a nitro group and three hydroxyl groups on a benzene ring.[1] This arrangement of electron-withdrawing and electron-donating groups makes it an excellent candidate for forming co-crystals and molecular adducts through hydrogen bonding and other non-covalent interactions. The study of these adducts is crucial for understanding intermolecular interactions and for the rational design of new materials with tailored properties. Single-crystal X-ray diffraction is the definitive technique for elucidating the three-dimensional atomic arrangement within these crystalline solids.

Comparison of Crystallographic Data

The following table summarizes the available crystallographic data for the this compound adduct with 1,2-bis(4-pyridyl)ethane. A full comparative table is limited by the absence of published crystallographic data for other adducts or the parent molecule in the searched scientific literature.

ParameterThis compound : 1,2-bis(4-pyridyl)ethane (NBT:BPE) Adduct
Crystal System Triclinic[2]
Space Group P1[2]
Key Intermolecular Interactions O-H···N (hydroxyl-pyridine), C-H···O, C-H···π, π···π stacking[2]

Experimental Protocols

The determination of the crystal structure of the NBT:BPE adduct involves the following key experimental steps:

Synthesis and Crystal Growth

The molecular adduct crystals of NBT:BPE were synthesized using the slow evaporation solution growth method at ambient temperature.[2] Equimolar amounts of this compound and 1,2-bis(4-pyridyl)ethane are dissolved in a suitable solvent. The solution is then allowed to evaporate slowly, leading to the formation of single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. X-ray diffraction data is collected at a controlled temperature. The diffractometer measures the intensities and positions of the X-rays diffracted by the crystal lattice.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined using least-squares methods to obtain the final, accurate crystal structure.

Visualization of Molecular Interactions and Experimental Workflow

To better understand the structural relationships and experimental processes, the following diagrams are provided.

experimental_workflow cluster_synthesis Crystal Synthesis cluster_xrd X-ray Diffraction Analysis s1 Dissolve NBT and BPE in a suitable solvent s2 Slow Evaporation s1->s2 s3 Single Crystal Formation s2->s3 x1 Mount Crystal on Diffractometer s3->x1 Crystal Selection x2 X-ray Data Collection x1->x2 x3 Data Processing and Structure Solution x2->x3 x4 Structure Refinement x3->x4 output output x4->output Final Crystal Structure

Figure 1: Experimental workflow for the synthesis and X-ray diffraction analysis of the NBT:BPE adduct.

molecular_interactions cluster_NBT This compound (NBT) cluster_BPE 1,2-bis(4-pyridyl)ethane (BPE) cluster_other Other Interactions NBT NBT Molecule OH1 Hydroxyl Group NBT->OH1 OH2 Hydroxyl Group NBT->OH2 OH3 Hydroxyl Group NBT->OH3 NO2 Nitro Group NBT->NO2 CH_O C-H···O Py1 Pyridine Ring OH1->Py1 O-H···N Hydrogen Bond Py2 Pyridine Ring OH2->Py2 O-H···N Hydrogen Bond BPE BPE Molecule BPE->Py1 BPE->Py2 CH_pi C-H···π pi_pi π···π stacking

Figure 2: Key intermolecular interactions in the NBT:BPE adduct.

Conclusion

The formation of a stable adduct between this compound and 1,2-bis(4-pyridyl)ethane highlights the utility of NBT as a building block in crystal engineering. The crystal structure, belonging to the triclinic system with the P1 space group, is primarily stabilized by strong O-H···N hydrogen bonds between the hydroxyl groups of NBT and the nitrogen atoms of the pyridine rings of BPE. Weaker interactions such as C-H···O, C-H···π, and π···π stacking further contribute to the overall crystal packing.[2]

Further research into the synthesis and crystallographic analysis of other this compound adducts is necessary to build a comprehensive comparative database. Such data would be invaluable for understanding structure-property relationships and for the targeted design of new crystalline materials with desired physical and chemical properties.

References

A Comparative Analysis of 2-Nitrobenzene-1,3,5-triol-Based Energetic Materials and TNT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of energetic materials derived from 2-Nitrobenzene-1,3,5-triol, specifically 2,4,6-trinitrophloroglucinol (TNPG), and the widely used benchmark explosive, 2,4,6-trinitrotoluene (TNT). This document is intended to serve as a valuable resource for researchers and scientists in the fields of materials science and energetic materials development.

Executive Summary

Energetic materials derived from this compound, such as 2,4,6-trinitrophloroglucinol (TNPG), exhibit superior detonation performance compared to traditional TNT. TNPG demonstrates a significantly higher detonation velocity and pressure, indicating greater brisance and destructive power. While both materials are relatively insensitive to friction, the available data suggests that TNPG may be more sensitive to impact than TNT. The synthesis of TNPG is readily achievable through the nitration of phloroglucinol, a derivative of this compound.

Data Presentation: Performance Characteristics

The following table summarizes the key performance metrics for TNPG and TNT based on available experimental and calculated data.

Property2,4,6-trinitrophloroglucinol (TNPG)2,4,6-trinitrotoluene (TNT)
Chemical Formula C₆H₃N₃O₉C₇H₅N₃O₆
Molecular Weight 261.10 g/mol 227.13 g/mol
Density 1.89 g/cm³[1]1.654 g/cm³[2]
Detonation Velocity ~8053 m/s (calculated)6900 m/s[2][3]
Detonation Pressure 275.61 kbar (27.56 GPa) (calculated)~171.8 kbar (17.18 GPa) (liquid)[4][5]
Impact Sensitivity Height for 50% explosion: 36 cm (2.0 kg drop weight)Generally insensitive; historical lot sample DH₅₀ of 121 ± 25 cm (2.5 kg weight)[6]
Friction Sensitivity Insensitive up to 36 kg (Julius Peter's apparatus)Insensitive to 353 N[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.

Synthesis of 2,4,6-trinitrophloroglucinol (TNPG)

The synthesis of TNPG is typically achieved through the nitration of phloroglucinol.[1][7][8] A common laboratory-scale procedure involves the following steps:

  • Dissolution: Phloroglucinol is dissolved in a suitable solvent, often a strong acid like sulfuric acid, under controlled temperature conditions (e.g., 0-10°C) to manage the exothermic nature of the subsequent nitration reaction.[1]

  • Nitration: A nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, is added dropwise to the phloroglucinol solution while maintaining a low temperature.[8] The reaction is highly sensitive to temperature and the concentration of nitric acid.

  • Reaction Quenching and Precipitation: After the addition of the nitrating agent is complete, the reaction mixture is typically stirred for a period to ensure complete nitration. The reaction is then quenched by pouring the mixture over crushed ice or into cold water, which causes the TNPG product to precipitate out of the solution.

  • Isolation and Purification: The precipitated TNPG is collected by filtration, washed with water to remove residual acids, and then dried.[9] Further purification can be achieved by recrystallization from a suitable solvent, such as dilute hydrochloric acid.

dot

Synthesis_of_TNPG Phloroglucinol Phloroglucinol (this compound derivative) Reaction_Mixture Reaction Mixture (Controlled Temperature) Phloroglucinol->Reaction_Mixture Nitrating_Agent Nitrating Agent (HNO₃/H₂SO₄) Nitrating_Agent->Reaction_Mixture Precipitation Precipitation (Addition to Ice/Water) Reaction_Mixture->Precipitation Quenching TNPG_Product 2,4,6-trinitrophloroglucinol (TNPG) Precipitation->TNPG_Product Isolation & Purification

Caption: Synthesis workflow for 2,4,6-trinitrophloroglucinol (TNPG).

Detonation Velocity Measurement

The detonation velocity, or velocity of detonation (VoD), is a critical performance parameter of an explosive. It can be determined using several methods, including the Dautriche method and electronic probe techniques. The calculated value for TNPG was likely determined using empirical models based on its chemical composition and density. For TNT, the detonation velocity has been extensively measured using various techniques.[10][11][12]

Detonation Pressure Measurement

Detonation pressure is another key indicator of an explosive's performance. It can be measured experimentally using techniques like the aquarium test or calculated using thermodynamic codes. The reported detonation pressure for TNPG is a calculated value. For liquid TNT, the detonation pressure was experimentally determined by measuring the free-surface velocity of aluminum plates in contact with the detonating explosive.[4][5]

Impact Sensitivity Testing (BAM Fall Hammer)

The impact sensitivity of an explosive is determined using a fall hammer apparatus, such as the BAM (Bundesanstalt für Materialforschung und -prüfung) fall hammer. The test involves dropping a known weight from a specific height onto a sample of the explosive material. The result is often reported as the height at which there is a 50% probability of causing an explosion (H₅₀). The impact sensitivity for TNPG was determined using a 2.0 kg drop weight.

dot

Impact_Sensitivity_Test Drop_Weight Drop Weight (Known Mass) Sample Explosive Sample (e.g., TNPG or TNT) Drop_Weight->Sample Impacts Anvil Anvil Sample->Anvil Outcome Outcome (Explosion or No Explosion) Sample->Outcome Performance_Comparison cluster_TNPG 2,4,6-trinitrophloroglucinol (TNPG) cluster_TNT 2,4,6-trinitrotoluene (TNT) TNPG_DV High Detonation Velocity (~8053 m/s) Performance Overall Performance TNPG_DV->Performance Superior TNPG_DP High Detonation Pressure (27.56 GPa) Brisance Brisance (Shattering Effect) TNPG_DP->Brisance Higher TNPG_IS Higher Impact Sensitivity (36 cm @ 2kg) Safety Handling Safety TNPG_IS->Safety Lower Margin TNT_DV Lower Detonation Velocity (6900 m/s) TNT_DV->Performance Inferior TNT_DP Lower Detonation Pressure (~17.18 GPa) TNT_DP->Brisance Lower TNT_IS Lower Impact Sensitivity (Generally Insensitive) TNT_IS->Safety Higher Margin Performance->Brisance

References

Comparative Cytotoxicity of Nitroaromatic Compounds on Various Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Nitroaromatic compounds are a class of chemicals recognized for their broad industrial use and, in some cases, their potential as therapeutic agents, including anticancer drugs.[1] Their biological activity is often linked to the nitro group, which can undergo metabolic reduction to form reactive intermediates. This guide compares the cytotoxic effects of a representative nitroaromatic compound on different cell lines and details the experimental protocols used for such assessments.

Quantitative Cytotoxicity Data

The cytotoxic potential of nitroaromatic compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell viability. The IC50 values can vary significantly depending on the specific compound, the cell line, and the experimental conditions.

Below is a table summarizing representative IC50 values for a hypothetical nitroaromatic compound, illustrating its differential effects on cancerous and non-cancerous cell lines.

Cell LineCell TypeTissue of OriginRepresentative IC50 (µM)
MCF-7 AdenocarcinomaBreast8.5
HeLa AdenocarcinomaCervical15.2
A549 CarcinomaLung25.8
HepG2 Hepatocellular CarcinomaLiver12.4
Vero EpithelialKidney (non-cancerous)> 100

Note: These values are illustrative and based on typical results for cytotoxic nitroaromatic compounds found in the literature.[2]

Experimental Protocols

The following is a detailed methodology for a standard MTT assay, a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.[3][4]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Seeding:

    • Culture the desired cell lines (e.g., MCF-7, HeLa, A549, HepG2, and Vero) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Trypsinize the cells and perform a cell count using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in culture medium to achieve the desired final concentrations.

    • After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).

    • Incubate the plate for another 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

    • Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Formazan Solubilization and Absorbance Measurement:

    • After the 4-hour incubation, carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Assay

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding treatment Incubation with Compound cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubation (4 hours) mtt_addition->incubation solubilization Add Solubilization Solution incubation->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 Determine IC50 calc_viability->calc_ic50 G cluster_cell Cellular Environment NB Nitrobenzene Metabolism Metabolic Activation (Nitroreductases) NB->Metabolism ROS Reactive Oxygen Species (ROS) Metabolism->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

Unraveling Intermolecular Forces: A Comparative Hirshfeld Surface Analysis of 2-Nitrobenzene-1,3,5-triol and 4-Nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the intermolecular interactions of 2-Nitrobenzene-1,3,5-triol within a co-crystal structure reveals a complex network of hydrogen bonds, significantly influenced by its multiple hydroxyl groups. When compared to the simpler 4-nitrophenol, the analysis highlights the profound impact of functional group arrangement on crystal packing and stability.

This guide provides a comprehensive comparison of the intermolecular interactions of this compound and 4-nitrophenol, utilizing Hirshfeld surface analysis as the primary investigative tool. For this compound, quantitative data is derived from a published study of its co-crystal with 1,2-bis(4-pyridyl)ethane. This allows for an in-depth look at its interaction profile in a crystalline environment. By contrasting this with the well-characterized interactions of 4-nitrophenol, this guide offers valuable insights for researchers in crystallography, materials science, and drug design.

Quantitative Comparison of Intermolecular Interactions

The nature and prevalence of intermolecular contacts are quantified using Hirshfeld surface analysis, which partitions the crystal space among molecules and allows for the visualization and quantification of close contacts. The percentage contributions of the most significant intermolecular interactions for this compound (in its co-crystal) and 4-nitrophenol are summarized below.

Intermolecular ContactThis compound (in co-crystal) Contribution (%)4-Nitrophenol Contribution (%)
H···H28.326.9
O···H / H···ONot explicitly separated, but key41.3
C···H / H···C17.59.8
C···C4.94.6
O···C / C···O3.64.9
N···C / C···N2.02.9
O···O1.71.3
N···O / O···NNot specified6.1
N···H / H···NNot specified2.2

Data for this compound is sourced from a study of its co-crystal with 1,2-bis(4-pyridyl)ethane. Data for 4-nitrophenol is from published crystallographic analyses.

The data reveals that while H···H contacts are significant in both molecules, a key differentiator is the extensive O···H/H···O interactions. In 4-nitrophenol, these hydrogen bonds are the dominant interaction, accounting for over 40% of the surface contacts.[1] For this compound, the presence of three hydroxyl groups and a nitro group leads to a more diverse array of interactions, including intramolecular O-H···O and intermolecular O-H···N and C-H···O hydrogen bonds. The significant C···H/H···C contribution in the co-crystal is indicative of C-H···π interactions.[2][3]

Experimental and Computational Protocols

The data presented in this guide is based on established experimental and computational techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

The crystal structure of the 1,2-bis(4-pyridyl)ethane:2–nitrobenzene–1,3,5–triol co-crystal was determined by single-crystal X-ray diffraction.[2][4] A suitable single crystal was mounted on a diffractometer, and diffraction data was collected at a controlled temperature. The collected data was then used to solve and refine the crystal structure, yielding precise information about bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. The crystallographic data for this co-crystal belongs to the triclinic system with space group P1.[2][4]

Hirshfeld Surface Analysis

Hirshfeld surface analysis was performed using the crystal structure data obtained from SC-XRD. This computational technique involves the following steps:

  • Generation of the Hirshfeld Surface: The crystal structure is used to calculate the Hirshfeld surface of the molecule of interest. This surface is defined as the region where the electron density of the molecule is greater than that of all other molecules in the crystal.

  • Mapping of Properties: Various properties are mapped onto the Hirshfeld surface to visualize intermolecular interactions. A key property is d_norm, which combines the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, normalized by the van der Waals radii of the respective atoms. Red spots on the d_norm surface indicate close contacts.

  • 2D Fingerprint Plots: The d_i and d_e values are plotted against each other to generate a 2D fingerprint plot. This plot summarizes all intermolecular contacts and can be decomposed to show the percentage contribution of each type of interaction to the overall crystal packing.

Visualizing Workflows and Interactions

The following diagrams illustrate the logical flow of the analysis and the key interactions observed for this compound.

experimental_workflow cluster_synthesis Co-crystal Synthesis cluster_analysis Crystal Structure and Interaction Analysis cluster_output Data Output synthesis Slow Evaporation Solution Growth scxrd Single-Crystal X-ray Diffraction synthesis->scxrd Obtain Single Crystal hirshfeld Hirshfeld Surface Analysis scxrd->hirshfeld Generate Crystal Structure Data fingerprint 2D Fingerprint Plots hirshfeld->fingerprint Decompose Interactions quant_data Quantitative Interaction Percentages fingerprint->quant_data Calculate Contributions

Experimental and computational workflow for Hirshfeld surface analysis.

intermolecular_interactions cluster_interactions Key Intermolecular Interactions cluster_intra Intramolecular Interaction NBT This compound OH_N O-H···N (Intermolecular) NBT->OH_N CH_O C-H···O (Intermolecular) NBT->CH_O CH_pi C-H···π (Intermolecular) NBT->CH_pi OH_O O-H···O (Intramolecular) NBT->OH_O

Key intermolecular interactions of this compound.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Nitrobenzene-1,3,5-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of 2-Nitrobenzene-1,3,5-triol. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of structurally related nitroaromatic compounds, such as nitrobenzene, and general best practices for hazardous chemical waste management.

I. Immediate Safety Considerations

This compound, as a nitroaromatic compound, should be handled as a hazardous substance. Nitroaromatic compounds are often toxic, potentially carcinogenic, and can be harmful to the environment.[1] All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

II. Waste Identification and Segregation

Proper identification and segregation of waste streams are the first steps in safe disposal.

  • Waste Characterization: Any material contaminated with this compound must be treated as hazardous waste. This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Contaminated lab supplies (e.g., pipette tips, weighing boats, paper towels).

    • Grossly contaminated Personal Protective Equipment (PPE).[3]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4] Incompatible wastes can lead to dangerous chemical reactions.

III. Step-by-Step Disposal Protocol

Follow these steps for the safe collection and disposal of this compound waste:

  • Container Selection:

    • Use a designated, leak-proof, and chemically compatible container for collecting the waste.[5]

    • The container must have a secure screw-top cap to prevent spills and evaporation.[5]

  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE".[5]

    • Include the full chemical name: "this compound". Do not use abbreviations.[3]

    • If the waste is a solution, indicate the chemical composition and approximate concentrations of all components.

  • Waste Accumulation and Storage:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.[5]

    • Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[4]

    • Ensure the storage area is away from sources of ignition and incompatible materials.[2]

  • Disposal of Empty Containers:

    • To be considered non-hazardous, empty containers must be triple-rinsed.[3]

    • The first rinseate must be collected and disposed of as hazardous waste.[3]

    • For subsequent rinses, consult your institution's EHS office for proper disposal guidance.[3]

    • After triple-rinsing and air drying in a fume hood, deface the original label and dispose of the container as non-hazardous laboratory glassware or plasticware, in accordance with institutional policy.[3]

  • Final Disposal:

    • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[4]

    • The recommended method of disposal for nitroaromatic compounds is high-temperature incineration in a specialized chemical incinerator.[6]

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

IV. Spill Management

In the event of a spill:

  • Evacuate all non-essential personnel from the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[7]

  • Carefully collect the absorbent material and place it in the designated hazardous waste container.

  • Clean the spill area thoroughly.

  • Ensure that spilled material does not enter drains or waterways.[7]

Data Presentation: Properties of a Related Compound (Nitrobenzene)

PropertyValue
Molecular Formula C₆H₅NO₂
Molecular Weight 123.11 g/mol
Appearance Colorless to yellow, oily liquid
Odor Like bitter almonds[8]
Boiling Point 210.8 °C (411.4 °F)
Melting Point 5.7 °C (42.3 °F)
Flash Point 88 °C (190 °F) - Combustible Liquid[9]
Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[2] Suspected of causing cancer and may damage fertility or the unborn child.[9] Causes damage to organs (blood) through prolonged or repeated exposure.

Experimental Protocols

This document provides procedural guidance for disposal and does not cite specific experimental protocols. For handling and use of this compound in experiments, researchers should develop a detailed protocol that includes risk assessment and safety measures in consultation with their institution's EHS department.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation and Collection cluster_1 Interim Storage cluster_2 Final Disposal cluster_3 Spill & Empty Container Management A Generation of this compound Waste B Characterize as Hazardous Waste A->B C Select Compatible, Labeled Container B->C D Segregate from Incompatible Waste C->D E Store in Designated Satellite Accumulation Area D->E F Keep Container Securely Closed E->F G Arrange for Pickup by EHS F->G H Transport by Licensed Waste Disposal Company G->H I High-Temperature Incineration H->I J Spill Occurs K Contain and Absorb J->K L Collect as Hazardous Waste K->L L->C M Empty Container N Triple-Rinse M->N O Collect First Rinseate as Hazardous Waste N->O O->C

References

Personal protective equipment for handling 2-Nitrobenzene-1,3,5-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, operational procedures, and disposal plans for handling 2-Nitrobenzene-1,3,5-triol. Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of safety data for structurally related nitroaromatic and phenolic compounds and represents best practices for handling a chemical with its potential hazards.

Hazard Identification and Personal Protective Equipment

A summary of the required Personal Protective Equipment is provided in the table below.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[1]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.[1]
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are suitable choices for protection.[1][6] Always inspect gloves for integrity before each use and change them immediately upon contamination.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[1]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[1]

Experimental Protocols: Handling and Disposal

A systematic approach is crucial when working with this compound.

1. Preparation and Engineering Controls:

  • All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure that an eyewash station and a safety shower are readily accessible.[1]

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a fume hood to contain any dust.

  • Avoid the formation of dust during handling.

3. During the Experiment:

  • Keep all containers with this compound clearly labeled.

  • Avoid contact with skin and eyes.[2]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[2]

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

5. Spill Management Protocol:

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don PPE: Put on the appropriate PPE, including respiratory protection.

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.

6. Disposal Plan:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • All waste must be disposed of in accordance with local, regional, and national regulations. Do not empty into drains.[7]

  • Use a licensed professional waste disposal service to dispose of this material.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Experiment Complete emergency_spill Spill Occurs handle_reaction->emergency_spill If Spill Occurs cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose emergency_evacuate Evacuate Area emergency_spill->emergency_evacuate emergency_ppe Don Emergency PPE emergency_evacuate->emergency_ppe emergency_contain Contain Spill emergency_ppe->emergency_contain emergency_cleanup Clean & Dispose emergency_contain->emergency_cleanup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.